(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKLBXEGZKOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467068 | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141645-16-1 | |
| Record name | 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141645-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HKT5L2NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a practical and efficient synthesis pathway for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the development of the antiarrhythmic drug, dronedarone.[1][2] The synthesis commences with the commercially available 4-nitrophenol and proceeds through a five-step reaction sequence.[1][2]
I. Synthesis Pathway Overview
The synthesis of the target compound, this compound, involves the formation of a key intermediate, 2-butyl-5-nitrobenzofuran, followed by a Friedel-Crafts acylation and subsequent deprotection.[1][2] The overall synthetic scheme is a robust method for preparing this crucial building block for more complex pharmaceutical agents.[1]
The general workflow for the synthesis is depicted below:
Figure 1: Overall synthesis workflow from 4-Nitrophenol.
II. Detailed Experimental Protocols
The following protocols are adapted from a validated synthetic route.[1]
Step 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)hexan-1-one
This initial phase of the synthesis is accomplished through a multi-step process starting from 4-nitrophenol, which is not detailed here. The resulting intermediate, 1-(2-methoxy-5-nitrophenyl)hexan-1-one, is the starting material for the subsequent bromination step.
Step 2: Synthesis of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one
To a solution of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (20 g, 0.079 mol) in dichloromethane (20 mL), bromine is added. The reaction mixture is stirred until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with sodium thiosulphate solution (20 mL). The organic layer is separated, and evaporation of the solvent yields the crude product, 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one, as an off-white solid.[1]
Step 3: Synthesis of 2-butyl-5-nitrobenzofuran
The bromo-intermediate from the previous step is subjected to cyclization to form the benzofuran ring. This is a critical step in forming the core structure of the target molecule.
Step 4: Friedel-Crafts Acylation to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
In a stirred solution of AlCl₃ (19.7 g, 0.14 mol) in dichloromethane, 4-methoxybenzoyl chloride (21.3 g, 0.12 mol) is added over 20 minutes at room temperature. Subsequently, 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) is introduced, and the reaction is maintained for 4 hours. The reaction is then quenched with 5% HCl (250 mL) and stirred for 15 minutes.[2] The organic layer is separated, washed, and the solvent is distilled off to afford the crude acylated product.[1]
The logical flow of the Friedel-Crafts acylation reaction is illustrated in the diagram below:
Figure 2: Workflow for the Friedel-Crafts Acylation step.
Step 5: Demethylation to this compound
To a stirred solution of AlCl₃ (20.3 g, 0.15 mol) in chlorobenzene (140 mL), a solution of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (20 g, 0.056 mol) in chlorobenzene is added dropwise. The reaction mixture is heated and maintained until the reaction is complete. The mixture is then cooled and quenched, followed by work-up to isolate the final product.[1]
III. Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the intermediates and the final product.
| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | 1-(2-methoxy-5-nitrophenyl)hexan-1-one | Bromine, Sodium thiosulphate | Dichloromethane | - | - |
| 2-butyl-5-nitrobenzofuran | 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | - | - | - | - |
| (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 2-butyl-5-nitrobenzofuran | 4-methoxybenzoyl chloride, AlCl₃ | Dichloromethane | - | 88-90 |
| This compound | (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | Chlorobenzene | 78[3] | 144-146 |
IV. Characterization Data
The synthesized compounds were characterized by various analytical techniques.
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 8.35 (d, J = 2.5 Hz, 1H), 8.24 (dd, J = 9.0 Hz, J = 2.5 Hz, 1H), 7.86 (m, 2H), 7.58 (d, J = 9.0 Hz, 1H), 7.00 (m, 2H), 3.94 (s, 3H), 2.94 (t, J = 7.5 Hz, 2H), 1.78 (quint, J = 7.5 Hz, 2H), 1.37 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.5 Hz, 3H)[3] | 163.3, 157.4, 143.7, 132.5, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5[1] |
| This compound | 8.35 (d, J = 2.5 Hz, 1H), 8.24 (dd, J = 9.0 Hz, J = 2.5 Hz, 1H), 7.82 (m, 2H), 7.59 (d, J = 9.0 Hz, 1H), 6.96 (m, 2H), 5.60 (s, 1H, OH), 2.94 (t, J = 7.5 Hz, 2H), 1.79 (quint, J = 7.5 Hz, 2H), 1.38 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.5 Hz, 3H)[3] | - |
V. Conclusion
The described synthetic pathway provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-established chemical transformations makes this route attractive for industrial applications. The provided experimental details and characterization data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
An In-Depth Technical Guide on (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: Physicochemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a key chemical intermediate, primarily recognized for its role in the synthesis of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation. The information presented herein is intended to support researchers and professionals engaged in pharmaceutical development and organic synthesis.
Physicochemical Properties
This compound, with the CAS number 141645-16-1, is an off-white to light yellow crystalline solid.[1][4] Its chemical structure consists of a benzofuran core substituted with a butyl group at the 2-position, a nitro group at the 5-position, and a 4-hydroxybenzoyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | [5] |
| Synonyms | 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran; Dronedarone USP Related Compound D | [1][6] |
| CAS Number | 141645-16-1 | [1][5] |
| Molecular Formula | C₁₉H₁₇NO₅ | [1][5][7] |
| Molecular Weight | 339.34 g/mol | [1][5][7] |
| Appearance | Off-white to light yellow powder/solid | [1][4] |
| Melting Point | 129 - 131°C | [4] |
| Boiling Point | 559.5 ± 50.0 °C (Predicted) | [1][4] |
| Density | 1.302 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| pKa | 7.40 ± 0.15 (Predicted) | [4] |
| logP | 4.9 | [5] |
Synthesis and Characterization Workflow
The synthesis of this compound is a multi-step process that is crucial for the production of Dronedarone. The general workflow involves the formation of a 2-butyl-5-nitrobenzofuran core, followed by acylation and demethylation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols derived from published literature for the synthesis and analysis of this compound.
Synthesis Protocol
The synthesis can be broadly divided into three main stages as outlined in the workflow diagram. A practical approach starts from the commercially available 4-nitrophenol.[7]
Stage 1: Synthesis of 2-Butyl-5-nitrobenzofuran
This precursor is synthesized from 4-nitrophenol in five steps. The key steps involve Fries rearrangement, selective α-bromination, and cyclization.[7] A detailed protocol for each of these steps is beyond the scope of this guide, but the general methodology is reported in the literature.[7]
Stage 2: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran
This step introduces the benzoyl moiety to the benzofuran core.
-
Reagents and Equipment: 2-Butyl-5-nitrobenzofuran, 4-methoxybenzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup.
-
Procedure:
-
To a stirred solution of aluminum chloride (0.14 mol) in dichloromethane, add 4-methoxybenzoyl chloride (0.12 mol) dropwise over 20 minutes at 0-5°C.[8]
-
To this mixture, add a solution of 2-butyl-5-nitrobenzofuran (0.11 mol) in dichloromethane.[8]
-
Maintain the reaction at room temperature and stir for 4 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and 5% aqueous HCl.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
-
Purify the crude product by recrystallization from isopropanol.[8]
-
Stage 3: Demethylation
The final step is the demethylation of the methoxy group to yield the target hydroxyphenyl compound.
-
Reagents and Equipment: (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, aluminum chloride (AlCl₃), chlorobenzene, round-bottom flask, heating mantle, magnetic stirrer, and standard glassware for workup.
-
Procedure:
-
Dissolve (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (0.056 mol) in chlorobenzene.[7]
-
Add aluminum chloride (0.15 mol) to the solution.[7]
-
Heat the reaction mixture to 75-80°C and maintain for several hours until the starting material is consumed (monitor by TLC).[8]
-
Cool the reaction mixture to room temperature and pour it into ice water to hydrolyze.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
As an important intermediate and a known impurity of Dronedarone, the purity of this compound is critical. A stability-indicating Reverse Phase HPLC (RP-HPLC) method can be employed for its analysis. The following is a representative protocol based on methods developed for Dronedarone and its related substances.[2][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C8 (100 x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a buffer of 50 mM potassium dihydrogen phosphate (KH₂PO₄) with 1 mL of triethylamine, pH adjusted to 2.5 with orthophosphoric acid, and methanol in a 40:60 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 290 nm.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable diluent such as methanol.
-
Further dilute the stock solution to an appropriate concentration (e.g., 20-80 µg/mL) for analysis.[9]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the purity by measuring the peak area of the main component relative to the total peak area.
-
Biological Activity and Significance
While this compound is primarily an intermediate, its structural motif, the benzofuran ring system, is present in many biologically active compounds. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities.[7] The hydroxyphenyl and nitrobenzofuran moieties of this specific compound are considered essential pharmacophores for the antiarrhythmic activity of Dronedarone.[8] As such, the synthesis of this high-purity intermediate is a critical step in the manufacturing of the final active pharmaceutical ingredient (API).[8]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analysis of this compound. The compiled data and protocols offer a valuable resource for scientists and researchers in the field of pharmaceutical chemistry and drug development. The provided workflow and experimental details can aid in the efficient and controlled synthesis and evaluation of this key Dronedarone intermediate.
References
- 1. WO2008139057A2 - Method for preparing 2-(n-butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofurane - Google Patents [patents.google.com]
- 2. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 3. This compound CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound | 141645-16-1 | Benchchem [benchchem.com]
- 9. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
An In-depth Technical Guide to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 141645-16-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, with CAS number 141645-16-1, is a key chemical intermediate in the synthesis of Dronedarone hydrochloride, an antiarrhythmic agent used in the management of atrial fibrillation.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and analytical characterization. While this compound is primarily recognized for its role as a precursor in drug manufacturing, this paper also briefly touches upon the broader biological context of the nitrobenzofuran scaffold. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white or light yellow crystalline solid.[1][3] Its chemical structure features a benzofuran core substituted with a nitro group at the 5-position, a butyl group at the 2-position, and a 4-hydroxyphenyl methanone moiety at the 3-position. The presence of the hydroxyl group enhances its polarity and solubility in polar solvents like methanol and water when compared to its methoxy analogue.[1] The nitro group contributes to its high thermal stability.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 141645-16-1 | [1][2] |
| Molecular Formula | C₁₉H₁₇NO₅ | [1][4] |
| Molecular Weight | 339.34 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 158–160°C | [1] |
| Boiling Point | 559.5 ± 50.0 °C | [1][3] |
| Flash Point | 292.2 ± 30.1 °C | [1][3] |
| Density | 1.3 g/cm³ | [3] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 4.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Complexity | 483 | [4] |
Table 3: Spectroscopic Data
| Type | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.65 (d, J=8.8 Hz, 1H, Ar-H), 6.89 (s, 4H, Ar-H), 2.75 (t, J=7.6 Hz, 2H, -CH₂), 1.65–1.58 (m, 2H, -CH₂), 1.42–1.35 (m, 2H, -CH₂), 0.94 (t, J=7.2 Hz, 3H, -CH₃) | [1] |
| ¹³C NMR (400MHz, CDCl₃) | δ 163.3, 157.4, 143.7, 130.8, 129.3, 127.8, 120.1, 118.9, 117.5, 117.1, 116.4, 113.9, 111.2, 110.7, 102.4, 55.4, 29.8, 29.3, 28.0, 27.8, 22.2, 22.1, 13.6, 13.5 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with commercially available 4-nitrophenol.[5] The key transformations involve a Fries rearrangement, cyclization to form the benzofuran core, a Friedel-Crafts acylation, and a final demethylation step.[1][5]
References
- 1. This compound | 141645-16-1 | Benchchem [benchchem.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Structure Elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. This document details the synthetic pathway, experimental protocols, and spectroscopic data essential for the characterization of this compound. The information is presented to aid researchers and professionals in drug development in understanding the chemistry and analytical profile of this important molecule.
Introduction
This compound (CAS No. 141645-16-1) is a crucial building block in the multi-step synthesis of Dronedarone.[1] Its molecular structure, comprising a substituted benzofuran core, presents a unique set of characteristics that are pivotal for its role in the subsequent stages of drug synthesis. Accurate synthesis and thorough characterization of this intermediate are paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API). This guide outlines the necessary steps and data for the successful elucidation of its structure.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from 2-butyl-5-nitrobenzofuran. The overall pathway involves a Friedel-Crafts acylation followed by a demethylation reaction.[2]
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (Intermediate)
A detailed experimental protocol for the Friedel-Crafts acylation is as follows:
-
To a solution of 2-butyl-5-nitrobenzofuran in a suitable solvent, add 4-methoxybenzoyl chloride.
-
The reaction is catalyzed by the addition of anhydrous stannic chloride (SnCl4).[2]
-
The reaction mixture is stirred at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is achieved through recrystallization or column chromatography to afford pure (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.[2]
Synthesis of this compound (Final Product)
The demethylation of the methoxy intermediate is carried out as follows:
-
The intermediate, (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, is dissolved in chlorobenzene.
-
Aluminum chloride (AlCl3) is added to the solution as the demethylating agent.[2]
-
The reaction mixture is heated and stirred for a specified period, with progress monitored by TLC.
-
After the reaction is complete, it is carefully quenched with an acidic aqueous solution.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization to yield the final product, this compound.
Structure Elucidation Data
The structural confirmation of this compound is based on a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 141645-16-1 | [3] |
| Molecular Formula | C19H17NO5 | [4] |
| Molecular Weight | 339.35 g/mol | [4] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 129 - 131 °C | [5] |
| Boiling Point | 559.5 ± 50.0 °C (Predicted) | [5] |
Spectroscopic Data
The predicted 1H NMR spectrum provides insights into the proton environment of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | d | 1H | Aromatic H (position 4) |
| ~8.2 | dd | 1H | Aromatic H (position 6) |
| ~7.8 | d | 2H | Aromatic H (hydroxyphenyl ring, ortho to C=O) |
| ~7.6 | d | 1H | Aromatic H (position 7) |
| ~6.9 | d | 2H | Aromatic H (hydroxyphenyl ring, meta to C=O) |
| ~5.5 | s | 1H | -OH |
| ~2.9 | t | 2H | -CH2- (butyl chain, adjacent to benzofuran) |
| ~1.7 | m | 2H | -CH2- (butyl chain) |
| ~1.4 | m | 2H | -CH2- (butyl chain) |
| ~0.9 | t | 3H | -CH3 (butyl chain) |
| Note: This is a predicted spectrum generated using online NMR prediction tools.[6] Actual experimental values may vary. |
The predicted 13C NMR spectrum helps in identifying the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~162 | Aromatic C-OH |
| ~158 | Aromatic C-O (benzofuran) |
| ~145 | Aromatic C-NO2 |
| ~132 | Aromatic C (hydroxyphenyl ring, ortho to C=O) |
| ~128 | Aromatic C (benzofuran) |
| ~125 | Aromatic C (benzofuran) |
| ~120 | Aromatic C (benzofuran) |
| ~118 | Aromatic C (benzofuran) |
| ~116 | Aromatic C (hydroxyphenyl ring, meta to C=O) |
| ~115 | Aromatic C (benzofuran) |
| ~30 | -CH2- (butyl chain) |
| ~28 | -CH2- (butyl chain) |
| ~22 | -CH2- (butyl chain) |
| ~14 | -CH3 (butyl chain) |
| Note: This is a predicted spectrum generated using online NMR prediction tools.[7] Actual experimental values may vary. |
The IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=O stretch (ketone)[8] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1520 & 1340 | Strong | N-O stretch (nitro group) |
| ~1280 | Strong | C-O stretch (phenol) |
| ~1170 | Strong | C-O-C stretch (benzofuran) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 339.11 | [M]+, Molecular ion |
| 297 | [M - C4H8]+ |
| 282 | [M - C4H9O]+ |
| 121 | [HOC6H4CO]+ |
Experimental Workflow and Logic
The logical flow for the structure elucidation of the target compound is outlined below.
References
- 1. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | C19H17NO5 | CID 11473234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 141645-16-1 [chemicalbook.com]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Nitrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of nitrobenzofuran derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antibacterial properties. This document details key synthetic methodologies, comprehensive characterization techniques, and insights into their mechanisms of action.
Synthesis of Nitrobenzofuran Derivatives
The synthesis of nitrobenzofuran derivatives can be achieved through several strategic approaches, primarily involving the introduction of a nitro group onto a pre-existing benzofuran scaffold or the construction of the benzofuran ring system from nitro-substituted precursors. Key methods include electrophilic nitration and the Wittig reaction.
Electrophilic Nitration
Electrophilic nitration is a common method for the direct introduction of a nitro group onto the benzofuran ring. The reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).[1] The position of nitration is influenced by the directing effects of the oxygen atom in the furan ring and the substituents already present on the benzene ring.
Experimental Protocol: Nitration of Dibenzofuran
This protocol describes a general procedure for the nitration of dibenzofuran, a related benzofuran derivative, which can be adapted for other benzofuran substrates.[1]
Materials:
-
Dibenzofuran
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add dibenzofuran to concentrated sulfuric acid with stirring.
-
Addition of Nitrating Agent: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of 2-phenylbenzofuran derivatives, which can be subsequently nitrated or synthesized from nitro-substituted starting materials. This reaction involves the formation of an alkene from the reaction of an aldehyde or ketone with a phosphonium ylide.[2][3]
Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Wittig Reaction
This protocol outlines the synthesis of 2-phenylbenzofuran derivatives.[2][4]
Materials:
-
Substituted 2-hydroxybenzyl alcohol
-
Triphenylphosphine hydrobromide (PPh₃·HBr)
-
Acetonitrile (CH₃CN)
-
Substituted benzoyl chloride
-
Toluene
-
Triethylamine (Et₃N)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of the Phosphonium Salt: A mixture of the appropriately substituted 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile is stirred under reflux for 2 hours. The resulting solid is filtered and washed to yield the 2-hydroxybenzyltriphenylphosphonium bromide.[2][4]
-
Wittig Reaction: The phosphonium salt and a substituted benzoyl chloride are stirred under reflux in a mixture of toluene and triethylamine for 2 hours.
-
Work-up: The precipitate is removed by filtration, and the filtrate is concentrated.
-
Purification: The residue is purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford the desired 2-phenylbenzofuran derivative.[2][4]
Synthesis Workflow
Caption: General workflow for the synthesis and characterization of nitrobenzofuran derivatives.
Characterization of Nitrobenzofuran Derivatives
The structural elucidation and purity assessment of synthesized nitrobenzofuran derivatives are performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the substitution pattern on the benzofuran core.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), as well as other functional groups, can be observed.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is characteristic of the chromophoric system.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Analytical Data
The following tables summarize typical characterization data for representative nitrobenzofuran derivatives.
Table 1: Physicochemical and Yield Data for Selected Nitrobenzofuran Derivatives
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference(s) |
| 2-Methyl-3,7-dinitrobenzofuran | C₉H₆N₂O₅ | - | - | [5] |
| 2-Phenylbenzofuran | C₁₄H₁₀O | 60-95 | - | [2][6] |
| 3-Benzoyl-2-phenylbenzofuran | C₂₁H₁₄O₂ | - | - | [2] |
| (E)-1-(2-chlorobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine | C₁₅H₁₀ClN₃O₃ | - | - | [7] |
Table 2: Spectroscopic Data for Selected Nitrobenzofuran Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Reference(s) |
| 2-Methyl-3-nitrobenzofuran | - | - | - | - | [5] |
| 2-Phenylbenzofuran | 7.20-7.80 (m, aromatic protons) | 102.9-161.5 (aromatic carbons) | - | - | [2] |
| 3-Nitrobenzofurans | - | - | - | - | [8] |
| Nitrobenzofurazans | - | - | 1521 (N-O asym.), 1346 (N-O sym.) | 262, 337 | [9] |
Biological Activities and Signaling Pathways
Nitrobenzofuran derivatives have emerged as promising candidates in drug discovery, exhibiting significant anticancer and antibacterial activities. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity
Several benzofuran derivatives have been identified as potent anticancer agents, with some acting as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[10][11] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. Some derivatives have also been shown to block the RAS/RAF/MEK/ERK signaling pathway, which is another critical pathway in cancer progression.[1]
mTOR Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway by nitrobenzofuran derivatives.
Antibacterial Activity
The antibacterial action of nitro-heterocyclic compounds, including nitrobenzofurans, is often attributed to their ability to generate reactive oxygen species (ROS) within bacterial cells. The nitro group of the compound can be reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamino intermediates. These intermediates can induce oxidative stress, leading to damage of cellular macromolecules such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[12]
Antibacterial Mechanism of Action
Caption: Generation of reactive oxygen species by nitrobenzofurans inside a bacterial cell.
Conclusion
Nitrobenzofuran derivatives represent a versatile class of heterocyclic compounds with significant potential in the development of new therapeutic agents. The synthetic methodologies outlined in this guide, coupled with comprehensive characterization techniques, provide a solid foundation for researchers in the field. Further exploration of their structure-activity relationships and mechanisms of action will continue to drive the discovery of novel and effective drugs.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
The Rise of Benzofuran Scaffolds: A Technical Guide to Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. The benzofuran scaffold, a versatile heterocyclic compound, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide delves into the discovery and development of novel benzofuran-based kinase inhibitors, offering a comprehensive overview of their structure-activity relationships, experimental validation, and the signaling pathways they modulate.
Quantitative Analysis of Benzofuran-Based Kinase Inhibitors
The efficacy of newly synthesized benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the biological activity of several promising benzofuran-based kinase inhibitors against various cancer cell lines and kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 9h | CDK2 | 40.91 | [1][2] |
| 11d | CDK2 | 41.70 | [1][2] |
| 11e | CDK2 | 46.88 | [1][2] |
| 13c | CDK2 | 52.63 | [1][2] |
| Staurosporine (Reference) | CDK2 | 56.76 | [1][2] |
| 17i | LSD1 | 65 | [3] |
| 12b | CK2 | 5.8 | [4] |
| 12c | CK2 | 5.8 | [4] |
| 4a | CK2 | 7 | [4] |
| 4b | CK2 | 29 | [4] |
| 26 | EGFR | 930 | [5] |
| Gefitinib (Reference) | EGFR | 900 | [5] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9h | Panc-1 | Pancreatic | 0.94 | [6] |
| MCF-7 | Breast | 2.92 | [6] | |
| A-549 | Lung | 1.71 | [6] | |
| 13b | MCF-7 | Breast | 1.875 | [5] |
| 13g | MCF-7 | Breast | 1.287 | [5] |
| Cisplatin (Reference) | MCF-7 | Breast | 2.184 | [5] |
| 12 | SiHa | Cervical | 1.10 | [5] |
| HeLa | Cervical | 1.06 | [5] | |
| Combretastatin A-4 (Reference) | SiHa | Cervical | 1.76 | [5] |
| HeLa | Cervical | 1.86 | [5] | |
| 6g | MDA-MB-231 | Breast | 3.01 | [7] |
| HCT-116 | Colon | 5.20 | [7] | |
| HT-29 | Colon | 9.13 | [7] | |
| HeLa | Cervical | 11.09 | [7] | |
| 17i | MCF-7 | Breast | 2.90 | [3] |
| MGC-803 | Gastric | 5.85 | [3] | |
| H460 | Lung | 2.06 | [3] | |
| A549 | Lung | 5.74 | [3] | |
| THP-1 | Leukemia | 6.15 | [3] | |
| 4g | HCC1806 | Breast | <17.13 | [8] |
Key Signaling Pathways Targeted by Benzofuran Inhibitors
Benzofuran derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is key to elucidating their mechanism of action and potential for therapeutic intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benzofuran Scaffolds: A Comprehensive Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of benzofuran derivatives, focusing on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the benzofuran core.
Anticancer Therapeutic Targets
Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various key components of cancer cell proliferation, survival, and metastasis. The following sections detail the primary molecular targets and pathways implicated in the anticancer activity of these compounds.
Data Presentation: In Vitro Anticancer and Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |
| 3-Amidobenzofuran (6g) | MDA-MB-231 (Breast Cancer) | 3.01 | [1] |
| 3-Amidobenzofuran (6g) | HCT-116 (Colon Cancer) | 5.20 | [1] |
| 3-Amidobenzofuran (6g) | HT-29 (Colon Cancer) | 9.13 | [1] |
| 3-Amidobenzofuran (6g) | HeLa (Cervical Cancer) | 11.09 | [1] |
| Benzofuran-Chalcone (5c) | VEGFR-2 | 0.00107 | [2] |
| Benzofuran Derivative (8) | PI3K | 0.00221 | [3] |
| Benzofuran Derivative (8) | VEGFR-2 | 0.068 | [3] |
| Bromovisnagin (4) | Multiple Cancer Cell Lines | 3.67 x 10⁻¹³ - 7.65 x 10⁻⁷ | [4] |
| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) | VEGFR-2 | 0.001 | [4] |
| Furochromone Derivative (3) | VEGFR-2 | 0.002 | [5] |
| Piperazine-Tethered Benzofuran (9h) | CDK2 | 0.04091 | [6] |
| Piperazine-Tethered Benzofuran (11d) | CDK2 | 0.04170 | [6] |
| Piperazine-Tethered Benzofuran (11e) | CDK2 | 0.04688 | [6] |
| Piperazine-Tethered Benzofuran (13c) | CDK2 | 0.05263 | [6] |
| Benzofuran Derivative (9) | SQ20B (Head and Neck Cancer) | 0.46 | [7][8] |
| Halogenated Benzofuran (1) | K562 (Leukemia) | 5 | [9] |
| Halogenated Benzofuran (1) | HL60 (Leukemia) | 0.1 | [9] |
| CA-A4 Analogue (8) | Tubulin Polymerization | 0.43 | [9] |
| BNC105 (8a) | Tubulin Polymerization | 0.8 | [9] |
| Benzofuran Derivative (36) | A549 (Lung Cancer) | 0.06 | [10][11] |
| Benzofuran Derivative (26) | A549 (Lung Cancer) | 0.08 | [10][11] |
| Benzofuran Derivative (36) | Tubulin Polymerization | 1.95 | [10][11] |
| Aza-benzofuran (1) | NO Production (RAW 264.7) | 17.3 | [12] |
| Aza-benzofuran (3) | NO Production (RAW 264.7) | 16.5 | [12] |
| Aza-benzofuran (2) | NO Production (RAW 264.7) | 31.5 | [12] |
| Aza-benzofuran (4) | NO Production (RAW 264.7) | 42.8 | [12] |
Kinase Inhibition
Multiple protein kinases that play crucial roles in cancer progression have been identified as targets for benzofuran derivatives.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a significant mechanism for the anticancer effects of some benzofuran-chalcone derivatives. One such derivative, 5c, exhibited an exceptionally potent inhibitory effect on VEGFR-2 with an IC50 of 1.07 nM[2][13]. Another compound, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d), also showed high anti-VEGFR-2 activity with an IC50 value of 1.00 × 10⁻³ μM[4].
-
Aurora B Kinase: This serine/threonine kinase is essential for mitosis, and its overexpression is linked to tumorigenesis. A small-molecule benzofuran derivative, compound S6, was identified as an inhibitor of Aurora B kinase activity[14].
-
mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Benzofuran derivatives have been designed as inhibitors of the mTOR pathway[15][16]. For instance, derivative 9 demonstrated potent cytotoxic activity against a head and neck cancer cell line with an IC50 value of 0.46 µM[7][8].
-
CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Piperazine-tethered benzofuran derivatives have shown potent inhibitory activity against CDK2, with IC50 values in the nanomolar range[6].
Caption: mTOR signaling pathway and its inhibition by benzofuran derivatives.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a well-established anticancer strategy. Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For example, the combretastatin A-4 analogue (compound 8) and its derivative BNC105 (8a) showed potent tubulin polymerization inhibition with IC50 values of 0.43 µM and 0.8 µM, respectively[9]. Another derivative, compound 36, also demonstrated significant tubulin polymerization inhibition with an IC50 of 1.95 µM[10][11].
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Antimicrobial Therapeutic Targets
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.
Data Presentation: In Vitro Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [12] |
| Aza-benzofuran (1) | Escherichia coli | 25 | [12] |
| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [12] |
| Aza-benzofuran (2) | Staphylococcus aureus | 25 | [12] |
| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [12] |
| Oxa-benzofuran (6) | Colletotrichum musae | 12.5-25 | [12] |
| Benzofuran Analog | Escherichia coli | 0.39-3.12 | [17][18] |
| Benzofuran Analog | Staphylococcus aureus | 0.39-3.12 | [17][18] |
| Benzofuran Analog | Methicillin-resistant S. aureus | 0.39-3.12 | [17][18] |
| Benzofuran Analog | Bacillus subtilis | 0.39-3.12 | [17][18] |
| Benzofuran-5-ol (20 & 21) | Fungal Species | 1.6-12.5 | [19] |
| Benzofuran Amide (6a, 6b, 6f) | Gram-positive & Gram-negative bacteria | 6.25 | [20] |
| 6-hydroxyl Benzofuran (15, 16) | Bacterial Strains | 0.78-3.12 | [19] |
The precise molecular targets for the antimicrobial activity of many benzofuran derivatives are still under investigation. However, their broad-spectrum activity suggests mechanisms that may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Neuroprotective Therapeutic Targets
Neurodegenerative diseases such as Alzheimer's disease represent a significant unmet medical need. Benzofuran derivatives have emerged as potential neuroprotective agents through their interaction with key receptors in the central nervous system.
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor, plays a crucial role in synaptic plasticity and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. Benzofuran derivatives have been investigated as NMDA receptor antagonists, which could offer a therapeutic strategy for conditions associated with excitotoxicity. While specific Ki values for benzofuran derivatives are not extensively reported in the provided context, the general potency of NMDA receptor antagonists can range widely, with some compounds exhibiting high affinity[21].
Caption: Mechanism of NMDA receptor antagonism by benzofuran derivatives.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in polymerization buffer is prepared on ice.
-
Compound Addition: The benzofuran derivative or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) is added to a 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately transferred to a microplate reader pre-warmed to 37°C.
-
Fluorescence/Absorbance Reading: The increase in fluorescence or absorbance at 340 nm is monitored over time.
-
Data Analysis: Polymerization curves are generated, and the rate and extent of polymerization are analyzed to determine the inhibitory activity and IC50 value of the compound.
In Vitro Kinase Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The benzofuran derivative at various concentrations is added to the wells. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This is often done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The kinase activity is calculated, and the IC50 value of the inhibitor is determined from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution of Compound: The benzofuran derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This technical guide highlights the significant therapeutic potential of benzofuran scaffolds across multiple disease areas. The diverse range of molecular targets underscores the versatility of this chemical scaffold in drug discovery. Further investigation into the mechanisms of action and structure-activity relationships of benzofuran derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Benzofuran‐Chalcone Derivatives as VEGFR‐2 Inhibitors: Synthesis and Anticancer Evaluation | Semantic Scholar [semanticscholar.org]
- 14. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jopcr.com [jopcr.com]
- 21. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitro Group's Crucial Role in Modulating Benzofuran's Biological Activity: A Technical Guide
For Immediate Release
A deep dive into the structure-activity relationship of nitro-substituted benzofurans reveals the critical influence of the nitro functional group on their diverse pharmacological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3][4] The introduction of a nitro group (NO₂) onto the benzofuran core has been shown to be a powerful strategy for modulating its pharmacological profile, often enhancing its anticancer, antimicrobial, and enzyme-inhibitory properties.[5][6][7][8][9] This guide synthesizes key findings on the role of the nitro group in benzofuran activity, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.
The Impact of the Nitro Group on Biological Activity
The position and electronic effects of the nitro group on the benzofuran ring system are critical determinants of its biological efficacy. As a strong electron-withdrawing group, the nitro moiety can significantly alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to participate in hydrogen bonding and other non-covalent interactions. These modifications directly influence the compound's interaction with biological targets.
Anticancer Activity
Nitro-substituted benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[2][5] The presence of a nitro group can enhance the anticancer potential of the benzofuran scaffold. For instance, the introduction of a nitro group has been shown to boost the activity of certain benzofuran derivatives by reducing the melting temperature of DNA in cancer cells.[5] Structure-activity relationship (SAR) studies have indicated that the placement of the nitro group, in combination with other substituents, is crucial for optimizing cytotoxic effects.[5]
Antimicrobial Activity
The nitro group is a well-established pharmacophore in antimicrobial agents.[8][9] Nitrobenzofuran derivatives have shown broad-spectrum activity against various bacteria and fungi.[6][7][10] The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and other radical species.[8][9] These reactive intermediates can then covalently modify and damage critical biomolecules such as DNA, leading to cell death.[9] SAR studies have revealed that the position of the nitro group on the benzofuran ring is a key factor in determining the antimicrobial potency and spectrum.[6][7] For example, 3-nitro-2-methylbenzofurans have been shown to be bacteriostatic.[7]
Enzyme Inhibition
Nitrobenzofurans have also been investigated as inhibitors of various enzymes. For example, certain derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[1] In this context, the nitro group can contribute to the binding affinity and selectivity of the inhibitor for the enzyme's active site.[1] Additionally, nitro-substituted benzofurans have been explored as inhibitors of other enzymes, where the nitro group's electronic properties can facilitate interactions with key residues in the enzyme's binding pocket.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various nitro-substituted benzofuran derivatives as reported in the literature.
Table 1: Antibacterial Activity of Nitro-Substituted Benzofuran Derivatives
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 66a | 7-nitroisatin moiety | E. coli | 31.25 | [6] |
| 66a | 7-nitroisatin moiety | P. vulgaris | 31.25 | [6] |
| 1 | 3,7-dinitro-2-methylbenzofuran | E. coli Br | Not specified, but resistance not increased compared to nitrofurazone | [7] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Nitro-Substituted 2-Phenylbenzofurans
| Compound | Substituent(s) | IC₅₀ (nM) | Selectivity | Reference |
| Not specified | 5-nitro-2-(4-methoxyphenyl) | 140 | MAO-B selective | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the activity of nitro-substituted benzofurans.
Synthesis of Nitro-Substituted Benzofurans
Several synthetic routes have been employed to prepare nitrobenzofuran derivatives. A common method involves the intramolecular Wittig reaction between an ortho-hydroxybenzyltriphosphonium salt and an appropriate benzoyl chloride to form the 2-phenylbenzofuran core, which can then be nitrated.[1] Another approach is the condensation of salicylic aldehydes with bromonitromethane.[11][12] Direct nitration of the benzofuran ring system using a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride is also a common method, although it can sometimes lead to a mixture of products.[11][13]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used technique.[3][14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[14]
-
Serial Dilution: The nitrobenzofuran compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[14]
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[14]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[14]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the nitrobenzofuran derivatives and incubated for a specific duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[14]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition assays are performed to determine the ability of a compound to reduce the activity of a specific enzyme. The general steps are as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, a suitable buffer, and the substrate.
-
Inhibitor Addition: The nitrobenzofuran derivative (inhibitor) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate or enzyme.
-
Monitoring of Reaction: The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The initial reaction rates are determined at each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. The mode of inhibition (e.g., competitive, non-competitive) can be determined by performing kinetic studies at different substrate concentrations.[15]
Visualizing the Role of Nitrobenzofurans
Diagrams illustrating key processes can aid in understanding the complex role of nitro-substituted benzofurans.
Caption: Workflow for antimicrobial screening of nitrobenzofurans.
Caption: Proposed mechanism of antimicrobial action for nitrobenzofurans.
Caption: Key determinants of nitrobenzofuran biological activity.
Conclusion
The incorporation of a nitro group into the benzofuran scaffold is a highly effective strategy for the development of potent therapeutic agents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzofuran system, leading to enhanced biological activities, including anticancer and antimicrobial effects. Structure-activity relationship studies consistently highlight the importance of the nitro group's position on the benzofuran ring, as well as the interplay with other substituents, in determining the overall potency and selectivity of these compounds. Further research into the synthesis and biological evaluation of novel nitro-substituted benzofurans holds significant promise for the discovery of new and effective drugs to combat a range of diseases.
References
- 1. sciforum.net [sciforum.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 7. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. Methods for the preparation of 2-nitrobenzofurans - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Untitled Document [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
Introduction
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a benzofuran derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1] Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in various bioactive natural products and synthetic drugs.[1] This particular compound is also identified as an impurity of Dronedarone, a drug used to treat cardiac arrhythmias.[2] Given the diverse biological activities associated with benzofuran derivatives, including potential anti-inflammatory and cytotoxic effects, it is crucial to characterize the in vitro profile of this compound.[1][3][4]
These application notes provide detailed protocols for preliminary in vitro screening of this compound to assess its cytotoxic and potential anti-inflammatory properties. The following assays are described:
-
MTT Assay: To evaluate the compound's effect on cell viability and determine its cytotoxic potential.[1][5]
-
Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.[3][4]
Data Presentation
The quantitative results from these assays should be recorded and presented in a structured format to allow for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound using MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 98 ± 4.5 | |
| 10 | 85 ± 6.1 | |
| 25 | 62 ± 5.8 | |
| 50 | 41 ± 4.9 | |
| 100 | 23 ± 3.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Untreated Control | 1.2 ± 0.1 | 0 | |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 0 | |
| LPS + 1 µM Compound | 22.3 ± 1.9 | 12.9 ± 1.5 | |
| LPS + 10 µM Compound | 15.4 ± 1.5 | 39.8 ± 2.8 | |
| LPS + 25 µM Compound | 9.8 ± 1.1 | 61.7 ± 3.4 | |
| LPS + 50 µM Compound | 5.1 ± 0.8 | 80.1 ± 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard colorimetric assays used to assess cell metabolic activity as an indicator of cell viability.[1][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][5]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[6]
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Experimental Workflow for MTT Assay
MTT Assay Workflow Diagram
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol is designed to evaluate the potential anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[3][4]
Principle: Inflammation is often associated with the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[3] This assay uses LPS to induce an inflammatory response in RAW 264.7 macrophages, leading to NO production. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[3][7]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an untreated control group (no LPS, no compound) and an LPS-only control group.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition using the formula: % Inhibition = [(NO in LPS group) - (NO in treated group)] / (NO in LPS group) x 100
Signaling Pathway for LPS-induced NO Production
LPS-induced NF-κB signaling pathway for NO production.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 141645-16-1 [chemicalbook.com]
- 3. journalajrb.com [journalajrb.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays Using (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a chemical compound primarily recognized as an intermediate in the synthesis of Dronedarone, a pharmaceutical agent used in the management of cardiac arrhythmias.[1][2][3] While its direct application in cell viability assays is not extensively documented in publicly available literature, its structural features warrant investigation into its potential cytotoxic or cytostatic effects. These application notes provide a comprehensive framework and detailed protocols for evaluating the impact of this compound on cell viability using established in vitro assays.
This document outlines the principles of common cell viability assays, provides step-by-step protocols for their implementation with a test compound such as this compound, and includes templates for data presentation and visualization of hypothetical experimental workflows and cellular pathways.
Principle of Cell Viability Assays
Cell viability assays are essential tools in toxicology and drug discovery for assessing the general health of cells and their response to various treatments. These assays typically measure metabolic activity or membrane integrity. Common colorimetric and fluorometric assays include:
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is proportional to the number of viable cells.[4][5]
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. This assay is generally more sensitive and has a simpler workflow than the MTT assay as it does not require a solubilization step.
-
MTS Assay: This assay uses a tetrazolium compound that is bioreduced by viable cells to generate a colored formazan product that is soluble in cell culture medium.[4]
For the purpose of these application notes, the WST-1 assay protocol will be detailed due to its sensitivity and ease of use.
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
WST-1 Cell Proliferation Assay Kit
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates, sterile
-
Microplate reader capable of measuring absorbance at 450 nm
Preparation of Test Compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Seeding
-
Culture the chosen cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Treatment with Test Compound
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest test compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
WST-1 Assay Protocol
-
Following the treatment period, add 10 µL of the WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in the cell culture incubator. The optimal incubation time may vary depending on the cell type and density.
-
Gently shake the plate for 1 minute to ensure uniform distribution of the formazan product.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the absorbance of the blank wells (medium with WST-1 reagent but no cells) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data from the cell viability assay should be presented in a clear and organized manner.
Table 1: Hypothetical Cell Viability Data for this compound on HeLa Cells after 48h Treatment
| Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.156 | 0.075 | 92.2% |
| 10 | 0.879 | 0.063 | 70.1% |
| 50 | 0.452 | 0.041 | 36.0% |
| 100 | 0.188 | 0.025 | 15.0% |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental processes and potential mechanisms of action.
Caption: Experimental workflow for the cell viability assay.
References
Application Notes and Protocols for Kinase Inhibitor Screening: (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, metabolism, cell proliferation, and apoptosis. Dysregulation of kinase activity is frequently implicated in the pathophysiology of numerous diseases, most notably cancer. This has established protein kinases as a major class of therapeutic targets. Kinase inhibitors have emerged as a successful class of drugs, with numerous approved agents and many more in clinical development.
This document provides detailed application notes and protocols for the initial screening of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (hereinafter referred to as Compound X) as a potential kinase inhibitor. While primarily known as an intermediate in the synthesis of Dronedarone[1][2][3], its structural features warrant investigation into its potential kinase inhibitory activity. These protocols are designed for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel kinase inhibitors.
Compound Information
| Property | Value |
| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone[4] |
| CAS Number | 141645-16-1[5] |
| Molecular Formula | C19H17NO5[4][5] |
| Molecular Weight | 339.35 g/mol [5] |
| Appearance | Off-white to light yellow powder[1] |
| Purity | >98% (as per typical commercial availability)[2] |
Postulated Mechanism of Action
Most small molecule kinase inhibitors function by competing with ATP for binding to the kinase active site.[] Given the chemical structure of Compound X, it is hypothesized to act as a Type I or Type II ATP-competitive inhibitor. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation.[][7] The initial screening assays outlined below are designed to determine the inhibitory potential of Compound X against a panel of kinases and to elucidate its mechanism of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This primary assay is designed to directly measure the ability of Compound X to inhibit the enzymatic activity of a panel of purified kinases. A luminescence-based assay that quantifies ADP production, a universal product of kinase-catalyzed phosphorylation, is recommended for its high sensitivity and broad applicability.[8][9]
Materials:
-
Compound X (dissolved in 100% DMSO to a stock concentration of 10 mM)
-
Panel of purified recombinant kinases (e.g., tyrosine kinases, serine/threonine kinases)
-
Specific peptide or protein substrates for each kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of Compound X in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Also, prepare a DMSO-only control (vehicle control).
-
Assay Plate Preparation: Add 2.5 µL of the serially diluted Compound X or DMSO control to the wells of the 384-well plate.
-
Kinase Addition: Add 2.5 µL of the appropriate kinase enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for the binding of Compound X to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at a concentration close to the Km for each specific kinase) to each well.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Cellular Assay for Target Engagement
Following the identification of potential kinase targets from the biochemical screen, it is crucial to confirm that Compound X can engage its target(s) in a cellular context. A Western blot-based phospho-protein analysis is a standard method for this purpose.
Materials:
-
Cancer cell line known to have high activity of the target kinase(s)
-
Cell culture medium and supplements
-
Compound X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (one specific for the phosphorylated form of the target protein and another for the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment: Seed the chosen cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Compound X (based on the IC50 values from the biochemical assay) for a specified period (e.g., 2-4 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[10]
Data Analysis:
Analyze the band intensities to determine the effect of Compound X on the phosphorylation of the target protein. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates successful target engagement in a cellular environment.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of Compound X against a Panel of Kinases
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |
| Kinase A | 85 | 6 |
| Kinase B | 1,200 | 12 |
| Kinase C | >20,000 | 25 |
| Kinase D | 150 | 3 |
| Kinase E | 8,500 | 18 |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control for assay validation.[8]
Visualizations
References
- 1. This compound CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 141645-16-1 [chemicalbook.com]
- 4. (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | C19H17NO5 | CID 11473234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 10. benchchem.com [benchchem.com]
Application Notes: (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone in Cancer Cell Line Research
Introduction
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a synthetic compound recognized primarily as a key intermediate in the manufacturing of Dronedarone, an antiarrhythmic drug.[1][2][3][4] While direct studies evaluating the specific anticancer properties of this particular methanone derivative are not extensively documented in publicly available literature, the benzofuran scaffold to which it belongs is a core structural motif in numerous compounds exhibiting significant anticancer activity.[5][6][7]
This document provides an overview of the established anticancer activities of various benzofuran derivatives to serve as a foundational guide for researchers investigating the potential of this compound. The protocols and data presented are based on studies of structurally related benzofuran compounds and are intended to offer a starting point for its evaluation as a potential anticancer agent. The primary mechanisms of action for anticancer benzofurans include the inhibition of tubulin polymerization and the modulation of critical signaling pathways such as mTOR.[7][8][9][10]
Quantitative Data: In Vitro Efficacy of Structurally Related Benzofuran Derivatives
The following tables summarize the cytotoxic activity (IC₅₀ values) of various benzofuran derivatives against a range of human cancer cell lines. This data illustrates the potential potency of the benzofuran scaffold.
Table 1: Cytotoxicity of Various Benzofuran Derivatives in Human Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3-Amidobenzofuran (28g) | MDA-MB-231 | Breast | 3.01 | [11] |
| 3-Amidobenzofuran (28g) | HCT-116 | Colon | 5.20 | [11] |
| Benzofuran Hybrid (12) | SiHa | Cervical | 1.10 | [11] |
| Benzofuran Hybrid (12) | HeLa | Cervical | 1.06 | [11] |
| Oxindole-Benzofuran (22f) | MCF-7 | Breast | 2.27 | [11] |
| Bromo-derivative (14c) | HCT-116 | Colon | 3.27 | [5][11] |
| Benzofuran-Chalcone | HCT-116 | Colon | 1.71 | [12] |
| Benzofuran-Chalcone | HT-29 | Colon | 7.76 |[12] |
Table 2: Activity of Benzofuran-based Tubulin Polymerization Inhibitors
| Compound Name | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Tubulin inhibitor 33 | Tubulin Polymerization | 9.05 | [13] |
| CA-A4 analogue (Compound 8) | Tubulin Inhibition | 0.43 | [6] |
| BNC105 (Compound 8a) | Tubulin Inhibition | 0.8 |[6] |
Key Biological Pathways and Mechanisms of Action
Benzofuran derivatives have been shown to exert their anticancer effects through several mechanisms. Understanding these pathways is crucial for designing experiments to evaluate novel derivatives like this compound.
Inhibition of Tubulin Polymerization
A prominent mechanism for many anticancer compounds, including several benzofuran derivatives, is the disruption of microtubule dynamics.[9][10][14] These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption prevents the formation of the mitotic spindle, a structure essential for cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[9][13]
Figure 1. Hypothesized mechanism of tubulin polymerization inhibition.
Inhibition of mTOR Signaling
The mammalian Target of Rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, metabolism, and survival.[7] Its signaling pathway is often hyperactivated in cancer cells. Certain benzofuran derivatives have been developed as potent inhibitors of the mTOR pathway, blocking both mTORC1 and Akt signaling, thereby reducing tumor cell proliferation and survival.[8]
Figure 2. Hypothesized mechanism of mTOR signaling inhibition.
Experimental Protocols
The following are standard protocols for evaluating the anticancer potential of a novel benzofuran compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound, dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
-
Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM)
-
Test compound, Paclitaxel (positive control for polymerization), Nocodazole (positive control for inhibition)
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C.
-
Reaction Mixture: In a 96-well plate, add the General Tubulin Buffer, GTP, and the test compound at various concentrations.
-
Initiation: Add the purified tubulin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the reader and measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analysis: Compare the polymerization curves of compound-treated samples to the positive and negative controls to determine inhibitory or stabilizing effects.
Proposed Experimental Workflow
To systematically evaluate the anticancer potential of this compound, a tiered approach is recommended.
Figure 3. Recommended workflow for anticancer evaluation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 141645-16-1 [chemicalbook.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the antioxidant activity of benzofuran derivatives, a class of heterocyclic compounds of significant interest for their potential therapeutic properties.[1] The enclosed information offers a standardized framework for evaluating and comparing the antioxidant potential of these derivatives through widely accepted in vitro assays.
Introduction
Benzofuran derivatives are recognized for their diverse biological activities, including their capacity to mitigate oxidative stress.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the investigation of novel antioxidants a critical area of research. These protocols detail the experimental procedures for the most common assays used to determine the antioxidant capacity of benzofuran derivatives: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation: Antioxidant Activity of Benzofuran Derivatives
The antioxidant activities of various benzofuran derivatives, as determined by the DPPH radical scavenging assay, are summarized below. The half-maximal inhibitory concentration (IC50) and relative IC50 (rIC50) values are presented, where a lower value indicates higher antioxidant activity.
| Compound | Assay | Solvent | IC50 / rIC50 Value | Reference |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | rIC50: 0.18 | |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | rIC50: 0.31 | [2] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | rIC50: 0.25 | [2] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Acetonitrile | rIC50: >5 | [2] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Acetonitrile | rIC50: 4.47 | [2] |
| Ethyl 3,5-dihydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylate (9) | DPPH | Methanol | rIC50: 0.18 | [3] |
| Ethyl 3,6-dihydroxy-2-oxo-2,3-dihydrobenzofuran-3-carboxylate (10) | DPPH | Methanol | rIC50: 0.28 | [3] |
| Ethyl 3,6-dihydroxy-7-methyl-2-oxo-2,3-dihydrobenzofuran-3-carboxylate (11) | DPPH | Methanol | rIC50: 0.31 | [3] |
| 3,3-Disubstituted-3H-benzofuran-2-one derivative (15) | DPPH | Methanol | rIC50: 0.22 | [3] |
| 3,3-Disubstituted-3H-benzofuran-2-one derivative (18) | DPPH | Methanol | rIC50: 0.23 | [3] |
| 3,3-Disubstituted-3H-benzofuran-2-one derivative (20) | DPPH | Methanol | rIC50: 0.18 | [3] |
| Benzofuran-thiazolidinone derivative (4d) | DPPH | - | Comparable to Trolox (IC50: 5.42 µM) | |
| Benzofuran derivative (6a) | DPPH | - | Very good antioxidant activity | [1] |
| Benzofuran derivative (6b) | DPPH | - | Very good antioxidant activity | [1] |
| Benzofuran derivative (6d) | DPPH | - | Very good antioxidant activity | [1] |
| Benzofuran derivative (6h) | DPPH | - | Very good antioxidant activity | [1] |
| Benzofuran derivative (6o) | DPPH | - | Very good antioxidant activity | [1] |
| Benzofuran derivative (6p) | DPPH | - | Very good antioxidant activity | [1] |
| Benzofuran derivative (6r) | DPPH | - | Very good antioxidant activity | [1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[4]
Materials:
-
Benzofuran derivative (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should exhibit a deep purple color.
-
Preparation of Test Compound: Prepare a stock solution of the benzofuran derivative in methanol. From this stock, create a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of the test compound solution (or standard) to 200 µL of the freshly prepared DPPH working solution.
-
Incubation: Incubate the plate in the dark for 3 to 5 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.[5]
-
IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6]
Materials:
-
Benzofuran derivative (test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate buffer
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: In a 96-well plate, add 5 µL of the test compound solution (or standard) to 200 µL of the diluted ABTS•+ solution.
-
Incubation: Mix and incubate the plate for 5 minutes with continuous shaking.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the antioxidant, and A_sample is the absorbance with the antioxidant.[6]
-
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve prepared with Trolox.[6]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[8]
Materials:
-
Benzofuran derivative (test compound)
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the sample or standard to 220 µL of the FRAP working solution.
-
Incubation: Mix and incubate the plate for 4 minutes with continuous stirring.
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: A standard curve is generated using ferrous sulfate solutions. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).[9]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe caused by peroxyl radicals.[10][11]
Materials:
-
Benzofuran derivative (test compound)
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (for standard curve)
-
Phosphate buffer (75 mM, pH 7.4)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
Prepare a series of Trolox standards for the calibration curve.[12]
-
-
Reaction Mixture: In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the test compound, standard, or blank (phosphate buffer).[13]
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.[13]
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.[13]
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520-538 nm, with readings taken every 1-5 minutes for at least 60 minutes at 37°C.[10][13]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox equivalents.[14]
Mechanism of Action: Nrf2 Signaling Pathway
The antioxidant effects of many compounds, including potentially benzofuran derivatives, are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for degradation.[16] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[15][17]
References
- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saibou.jp [saibou.jp]
- 11. atzlabs.com [atzlabs.com]
- 12. zen-bio.com [zen-bio.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the pharmaceutical intermediate, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, utilizing preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described method employs a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, to achieve high purity of the target compound. This protocol is intended for researchers and professionals engaged in pharmaceutical synthesis, process development, and quality control.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients, including the antiarrhythmic drug Dronedarone.[1] The purity of this intermediate is critical for the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution and efficiency.[2] This document outlines a robust preparative RP-HPLC method for the purification of this benzofuran derivative.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₅ | [3] |
| Molecular Weight | 339.34 g/mol | [3] |
| Appearance | Off-white to light yellow powder | |
| Solubility | Slightly soluble in chloroform and methanol. | |
| Structure | (2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | [3] |
Experimental Protocols
Sample Preparation
Proper sample preparation is essential to protect the HPLC column and ensure reproducible results.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The concentration should be as high as possible to minimize injection volume, typically in the range of 50-100 mg/mL.
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Preparative HPLC Purification
This protocol is designed for a preparative HPLC system equipped with a UV detector.
Instrumentation and Parameters:
| Parameter | Recommended Conditions |
| HPLC System | Preparative HPLC with binary gradient capability |
| Column | C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 290 nm* |
| Injection Volume | 1-5 mL (dependent on concentration and column loading) |
| Column Temperature | Ambient |
*Note on Detection Wavelength: The recommended wavelength of 290 nm is based on typical absorbance for benzofuran derivatives and related compounds found in literature.[4][5][6] For optimal sensitivity, it is highly recommended to determine the compound's specific maximum absorbance (λmax) using a UV-Vis spectrophotometer or a diode array detector during an initial analytical run.
Gradient Elution Program:
A "scouting gradient" is initially employed to determine the elution profile of the target compound and its impurities. Based on the scouting run, a focused gradient can be developed for optimal separation.
Scouting Gradient:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
Focused Gradient (Example):
Assuming the target compound elutes at approximately 60% Acetonitrile in the scouting run, a focused gradient can be applied to improve resolution around the peak of interest.
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 |
| 15.0 | 70 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 50 |
| 30.0 | 50 |
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound. Automated fraction collectors triggered by the UV signal are recommended for accuracy.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization/Extraction: The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid. Alternatively, if residual formic acid is a concern, the aqueous solution can be neutralized and the product extracted with a suitable organic solvent, followed by drying and evaporation.
Data Presentation
Table 1: HPLC Method Parameters for Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 1-5 mL |
| Sample Concentration | 50-100 mg/mL |
| Estimated Loading Capacity | 100-500 mg per injection |
Loading capacity is an estimate and should be determined empirically for each specific crude mixture and column.
Visualizations
References
- 1. Preparative Chromatography Column Loadability - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | C19H17NO5 | CID 11473234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Tutorial with Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, and enzyme inhibitory properties.[1][2] The structural scaffold of benzofuran is present in numerous bioactive natural products and synthetic drugs, making it a "privileged scaffold" in drug discovery.[1] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein.[3][4] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-protein interactions, thereby guiding the optimization of lead compounds.[3]
This document provides a detailed protocol for performing molecular docking studies with benzofuran derivatives using PyRx, a popular virtual screening software that integrates AutoDock Vina.[5][6][7][8][9] It is intended to guide researchers through the necessary steps, from data preparation to results analysis, and to provide a framework for interpreting the outcomes in the context of drug discovery.
Data Presentation: Binding Affinities of Benzofuran Derivatives
The following table summarizes the molecular docking results of a series of benzofuran-1,2,3-triazole hybrids against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The binding affinity, reported in kcal/mol, represents the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding.[4]
| Compound ID | Binding Affinity (kcal/mol) | Ligand Efficiency (LE) |
| BENZ-0454 | -10.2 | 0.635 |
| BENZ-0143 | -10.0 | 0.622 |
| BENZ-1292 | -9.9 | 0.645 |
| BENZ-0335 | -9.8 | 0.610 |
| BENZ-0332 | -9.7 | 0.604 |
| BENZ-1070 | -9.6 | 0.626 |
| Erlotinib (Reference) | -7.9 | 0.373 |
| Data sourced from in-silico identification of benzofuran-1,2,3-triazole hybrids as potential inhibitors of EGFR.[4] |
Experimental Protocols: Molecular Docking using PyRx with AutoDock Vina
This protocol outlines the step-by-step procedure for conducting a molecular docking study of benzofuran derivatives against a protein target.
Software and Prerequisites
-
PyRx: Virtual screening software with an intuitive user interface for AutoDock Vina.
-
Molecular Visualization Software: BIOVIA Discovery Studio, PyMOL, or Chimera for protein preparation and interaction analysis.[8]
-
Protein Data Bank (PDB): An online repository for the three-dimensional structural data of large biological molecules.
-
PubChem or ZINC: Databases for downloading 3D structures of small molecules (ligands).[6]
Preparation of the Receptor (Protein)
-
Download the Protein Structure: Obtain the 3D crystal structure of the target protein from the PDB (e.g., EGFR, PDB ID: 4HJO).[4]
-
Clean the Protein Structure:
-
Prepare the Protein for Docking:
-
Add polar hydrogen atoms to the protein to ensure correct ionization states.
-
Assign Kollman charges to the receptor atoms.
-
Save the cleaned and prepared protein as a PDB file.
-
Preparation of the Ligand (Benzofuran Derivative)
-
Obtain Ligand Structure: Download the 3D structure of the benzofuran derivative from PubChem or sketch it using chemical drawing software and convert it to a 3D format (e.g., SDF or MOL2).
-
Ligand Conversion and Optimization:
Molecular Docking Procedure in PyRx
-
Load Molecules into PyRx:
-
In the "Molecules" tab, right-click and select "Load Molecule" to import the prepared protein PDB file.
-
Similarly, load the prepared ligand PDBQT file.
-
-
Define Macromolecule and Ligand:
-
Set Up the Grid Box:
-
Select the "Vina Wizard" tab.
-
Click "Start" and select the ligand and protein molecules.
-
A grid box will appear in the 3D view, defining the search space for the docking simulation. Adjust the size and position of the grid box to encompass the active site of the protein.[5][9] The active site can be identified from the literature or by observing the binding location of a co-crystallized ligand in the original PDB file.[5]
-
-
Run AutoDock Vina:
Analysis of Docking Results
-
Binding Affinity: The primary output is the binding affinity. The pose with the most negative binding energy is considered the most favorable.
-
Visualization of Interactions:
-
Select the best pose and right-click to visualize it in the 3D view.
-
For a more detailed analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions), it is recommended to export the docked complex and visualize it using software like BIOVIA Discovery Studio or PyMOL.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Conceptual Signaling Pathway Inhibition
Benzofuran derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[10][11][12] The following diagram illustrates a simplified representation of this pathway and the potential inhibitory action of a benzofuran derivative.
Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. udemy.com [udemy.com]
- 7. youtube.com [youtube.com]
- 8. tau.edu.ng [tau.edu.ng]
- 9. A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule - Omics tutorials [omicstutorials.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for Pin1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1 is a peptidyl-prolyl cis/trans isomerase (PPIase) that plays a crucial role in regulating the function of numerous proteins involved in a variety of cellular processes.[1][2][3] It specifically recognizes and catalyzes the isomerization of phosphorylated serine or threonine residues preceding a proline (pSer/Thr-Pro motifs).[1][4][5] This conformational change can profoundly impact the substrate protein's activity, stability, subcellular localization, and interaction with other proteins, thereby acting as a critical post-phosphorylation regulatory switch.[1][2][6]
Dysregulation of Pin1 has been implicated in the pathogenesis of several diseases, including cancer and Alzheimer's disease.[2][7][8] In many human cancers, Pin1 is overexpressed and contributes to tumorigenesis by activating multiple oncogenic signaling pathways.[1][4][7] Conversely, in Alzheimer's disease, Pin1 activity is inhibited, leading to the accumulation of hyperphosphorylated tau and amyloid-β plaques.[7][8][9][10][11] This dual role makes Pin1 an attractive therapeutic target.
This document provides detailed protocols for a cell-based assay to identify and characterize inhibitors of Pin1. The described assay focuses on the well-established role of Pin1 in regulating the stability of Cyclin D1, a key protein in cell cycle progression.[1][4][5] Inhibition of Pin1 leads to a decrease in Cyclin D1 levels, resulting in cell cycle arrest and reduced cell proliferation. This provides a robust and quantifiable readout for Pin1 inhibitory activity in a cellular context.
Pin1-Cyclin D1 Signaling Pathway
Pin1 plays a pivotal role in the G1/S phase transition of the cell cycle by modulating the stability and nuclear accumulation of Cyclin D1.[1][4][5] Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), phosphorylates the retinoblastoma protein (Rb).[4][5] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry, including Pin1 itself, creating a positive feedback loop.[4][5][12] Pin1 directly binds to the phosphorylated Thr286-Pro motif of Cyclin D1, catalyzing its isomerization, which protects it from degradation and enhances its nuclear localization.[1][4]
Caption: Pin1's role in the Cyclin D1/Rb/E2F signaling pathway for G1/S cell cycle progression.
Experimental Workflow for Pin1 Inhibitor Screening
The overall workflow for the cell-based screening of Pin1 inhibitors involves cell culture, treatment with test compounds, and subsequent analysis of cell proliferation and Cyclin D1 protein levels.
Caption: A streamlined workflow for the cell-based screening and validation of Pin1 inhibitors.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human breast cancer cell line (e.g., MCF-7 or T47D, known to have high Pin1 and Cyclin D1 expression)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (Pin1 inhibitors) dissolved in DMSO
-
Positive control (e.g., a known Pin1 inhibitor like Juglone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for Cyclin D1 Downregulation
This protocol is used to confirm the mechanism of action of the identified hits by assessing their effect on the levels of Cyclin D1 protein.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates for sufficient protein yield)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-Pin1, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with the compounds for 24-48 hours, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Cyclin D1 and Pin1 band intensities to the β-actin loading control.
-
Data Presentation
Quantitative data from the cell-based assays should be summarized in tables for clear comparison of the effects of different Pin1 inhibitors.
Table 1: Cell Proliferation Inhibition by Test Compounds
| Compound ID | Concentration (µM) | % Inhibition of Cell Proliferation (Mean ± SD) | IC50 (µM) |
| Vehicle Control | 0 | 0 ± 5 | - |
| Positive Control (Juglone) | 1 | 25 ± 4 | 10.5 |
| 5 | 45 ± 6 | ||
| 10 | 52 ± 5 | ||
| 20 | 68 ± 7 | ||
| Test Compound A | 1 | 15 ± 3 | 15.2 |
| 5 | 35 ± 5 | ||
| 10 | 48 ± 6 | ||
| 20 | 60 ± 8 | ||
| Test Compound B | 1 | 5 ± 2 | > 50 |
| 5 | 10 ± 4 | ||
| 10 | 18 ± 3 | ||
| 20 | 25 ± 5 |
Table 2: Effect of Pin1 Inhibitors on Cyclin D1 Protein Levels
| Compound ID | Concentration (µM) | Relative Cyclin D1 Expression (Normalized to β-actin; Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| Positive Control (Juglone) | 10 | 0.45 ± 0.08 |
| Test Compound A | 10 | 0.52 ± 0.10 |
| Test Compound B | 10 | 0.95 ± 0.15 |
Conclusion
The described cell-based assays provide a robust and reliable platform for the identification and characterization of novel Pin1 inhibitors. By focusing on a key downstream effector of Pin1, Cyclin D1, these protocols allow for the assessment of compound efficacy in a physiologically relevant context. The combination of a primary cell proliferation screen with a secondary mechanistic western blot assay ensures the identification of on-target inhibitors and provides valuable insights into their mode of action. These methods are readily adaptable for high-throughput screening campaigns in a drug discovery setting.
References
- 1. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl-prolyl cis–trans isomerase Pin1 in ageing, cancer and Alzheimer disease | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Peptidyl-prolyl cis–trans isomerase Pin1 in ageing, cancer and Alzheimer disease | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 5. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Prolyl isomerase, Pin1: new findings of post-translational modifications and physiological substrates in cancer, asthma and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 11. The prolyl isomerase Pin1 regulates amyloid precursor protein processing and amyloid-beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Application Notes and Protocols for Evaluating Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a crucial role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[2][3] This dynamic nature makes tubulin a key target for anticancer drug development, as interference with microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][4]
Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).[1][5] This document provides detailed application notes and protocols for a range of in vitro and cell-based assays designed to identify and characterize novel inhibitors of tubulin polymerization.
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle during cell division.[4] By binding to tubulin subunits, these agents prevent the assembly of microtubules, leading to a G2/M phase cell cycle arrest and ultimately inducing apoptosis.[1][4][6]
Caption: General mechanism of action for a tubulin polymerization inhibitor.
In Vitro Tubulin Polymerization Assays
In vitro assays are fundamental for the direct assessment of a compound's effect on tubulin polymerization using purified tubulin.[3][7] These assays are highly valuable for primary screening and for elucidating the direct mechanism of action.
Turbidity-Based Spectrophotometric Assay
This classic method monitors microtubule formation by measuring the increase in light scattering (turbidity) as tubulin monomers polymerize into microtubules.[2][8] The change in absorbance is measured over time at 340-350 nm.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Thaw purified tubulin, GTP solution, and general tubulin buffer on ice.[2]
-
Prepare a 10X stock of the test compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (<1%) to avoid interfering with polymerization.[2]
-
Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10-15% in the general tubulin buffer on ice.[2][3] The final tubulin concentration is typically 2 mg/mL.[8][9]
-
-
Assay Procedure:
-
Pre-warm a 96-well plate and a microplate reader to 37°C.[2]
-
On ice, add 10 µL of the 10X test compound, controls, or vehicle control to the appropriate wells of the 96-well plate.[2]
-
To initiate polymerization, add 90 µL of the final tubulin solution to each well.[2]
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[2]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%.
-
Fluorescence-Based Assay
This method is generally more sensitive than the turbidity assay and is well-suited for high-throughput screening.[3][8] It utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[3][8]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Pre-warm a black, flat-bottom 96-well plate and a fluorescence microplate reader to 37°C.[8]
-
Add 5 µL of the 10x test compound, positive controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel), or vehicle control to the appropriate wells.[3]
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[3][8]
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission) every minute for 60 minutes.[10]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Calculate the area under the curve (AUC) to quantify the extent of polymerization.
-
Determine the IC50 value from the dose-response curve.
-
Table 1: Comparison of In Vitro Tubulin Polymerization Inhibition Data
| Compound | Binding Site | IC50 (µM) | Reference(s) |
| Colchicine | Colchicine | 0.8 - 2.9 | [11][12] |
| Nocodazole | Colchicine | ~3.0 | [13] |
| Vinblastine | Vinca Alkaloid | ~0.43 | [12] |
| Vincristine | Vinca Alkaloid | ~0.4 | [12] |
| Paclitaxel | Taxol | Enhancer | [8][9] |
Cell-Based Assays for Tubulin Polymerization Inhibitors
Cell-based assays are crucial for evaluating the effects of tubulin inhibitors in a physiological context, providing insights into cellular permeability, cytotoxicity, and the mechanism of action within the cell.[1][13]
Caption: General workflow for characterizing tubulin inhibitors using cell-based assays.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of the inhibitor.[1]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 value from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content, allowing for the detection of G2/M arrest induced by tubulin inhibitors.[1][4]
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.[1]
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the test compound.[6]
-
Fixation: Fix the cells with a suitable fixative, such as paraformaldehyde or cold methanol.[6]
-
Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.[6]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).[6]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.[6]
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[6]
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope. Treatment with a tubulin polymerization inhibitor is expected to cause a dose-dependent disruption and depolymerization of the microtubule network.[6]
Caption: Workflow for immunofluorescence staining of microtubules.[6]
Conclusion
The methods described in these application notes provide a comprehensive toolkit for the identification and characterization of novel tubulin polymerization inhibitors. A combination of in vitro and cell-based assays is recommended for a thorough evaluation, from initial screening to detailed mechanistic studies. The provided protocols offer a starting point for researchers, and optimization may be required depending on the specific compounds and cell lines being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. maxanim.com [maxanim.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Benzofuran Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran and its derivatives are a class of heterocyclic organic compounds with significant pharmacological interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Understanding the metabolism of these compounds is crucial in drug development for assessing their efficacy, toxicity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the analytical detection of benzofuran metabolites in biological matrices, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.
Data Presentation: Quantitative Analytical Parameters
The following tables summarize quantitative data for the analysis of representative benzofuran derivatives and their metabolites using various analytical methods. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: HPLC-UV/MS Method Performance for Benzofuran Derivatives
| Compound | Retention Time (min) | Linearity Range | R² | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 µg/mL | >0.999 | 0.05 µg/mL | 0.15 µg/mL | [3] |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 µg/mL | >0.999 | 1-10 ng/mL | 5-30 ng/mL | [3] |
| Carbofuran | 4.052 | 7.5 - 75 µg/mL | 0.999 | 1.31 µg/mL | 3.97 µg/mL | [3] |
| Vilazodone | ~6.8 | 1 - 64 ng/mL | >0.99 | - | - | [3] |
Table 2: GC-MS/MS Method Performance for Carbofuran and Metabolites in Plasma
| Compound | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Inter-day Precision (RSD%) | Intra-day Precision (RSD%) | Accuracy (%Er) | Reference |
| Carbofuran | 0.50 - 250 | 0.015 - 0.151 | < 18% | < 18% | -12.0 to 15.0% | [4] |
| Carbaryl | 0.50 - 250 | 0.015 - 0.151 | < 18% | < 18% | -12.0 to 15.0% | [4] |
| Carbofuran metabolites | 0.50 - 250 | 0.015 - 0.151 | < 18% | < 18% | -12.0 to 15.0% | [4] |
Metabolic Pathways of Benzofuran Derivatives
Benzofuran derivatives undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways often involve oxidation, hydroxylation, and N-dealkylation. For instance, the designer drug 6-(2-aminopropyl)benzofuran (6-APB) is metabolized to 4-carboxymethyl-3-hydroxy amphetamine.[5][6] Its N-methyl derivative, 6-MAPB, undergoes N-demethylation to 6-APB and is also metabolized to 4-carboxymethyl-3-hydroxy methamphetamine.[5][6] The CYP isoenzymes involved in the N-demethylation of 6-MAPB include CYP1A2, CYP2D6, and CYP3A4.[5][6]
Caption: Metabolic pathways of 6-MAPB and 6-APB.
Experimental Protocols
This section provides detailed protocols for the analysis of benzofuran metabolites in biological matrices.
Analytical Workflow
The general workflow for the analysis of benzofuran metabolites involves sample preparation, chromatographic separation, and detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Pathway Tools Visualization of Organism-Scale Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the development of pharmaceutical agents.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving the yield and purity of the final product.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in Friedel-Crafts Acylation Step | Deactivation of the Benzofuran Ring: The presence of the electron-withdrawing nitro group at the 5-position significantly deactivates the benzofuran ring, making it less nucleophilic and less reactive towards electrophilic aromatic substitution.[1][3] | Optimize Lewis Acid Catalyst: Use a strong Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) in stoichiometric amounts or a slight excess to drive the reaction. Consider screening other potent Lewis acids.[1] Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the high activation energy barrier. Monitor the reaction closely to avoid decomposition. Use of a More Reactive Acylating Agent: While 4-hydroxybenzoyl chloride is the direct precursor, using a protected version like 4-methoxybenzoyl chloride can lead to a more efficient acylation, followed by a subsequent deprotection step.[1][4] |
| Formation of Multiple Byproducts | Side Reactions: The forcing conditions required for the acylation of the deactivated ring can lead to side reactions, such as polysubstitution or decomposition of starting materials. | Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction. Gradual warming might be necessary. Slow Addition of Reagents: Add the acylating agent and Lewis acid slowly to the reaction mixture to control the reaction rate and minimize localized overheating. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. |
| Incomplete Deprotection of the Hydroxyl Group | Inefficient Cleavage of the Protecting Group: If a protected phenol (e.g., 4-methoxyphenyl) is used, the deprotection step might be incomplete, leading to a mixture of the desired product and the protected intermediate. | Optimize Deprotection Conditions: For a methoxy group, use a strong demethylating agent like aluminum chloride (AlCl₃) or boron tribromide (BBr₃). Ensure sufficient reaction time and appropriate temperature for complete cleavage.[1] |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and some byproducts or starting materials may have similar polarities, making chromatographic separation challenging. | Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture to purify the final product. Isopropanol has been reported to be effective for the methoxy-protected intermediate.[4] Column Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to achieve better separation. Consider using a high-performance liquid chromatography (HPLC) for purification of smaller quantities. |
| Poor Yield in the Synthesis of 2-Butyl-5-nitrobenzofuran Intermediate | Inefficient Cyclization: The formation of the benzofuran ring from the precursor can be a critical step with potential for low yield. | Choice of Base and Solvent: The selection of the base and solvent for the intramolecular cyclization is crucial. Triethylamine in a suitable solvent has been reported for this step.[4] Purity of Starting Materials: Ensure the purity of the starting materials for the cyclization step, as impurities can interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran so challenging?
A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The 2-butyl-5-nitrobenzofuran substrate contains a strongly electron-withdrawing nitro group (-NO₂). This group significantly reduces the electron density of the benzofuran ring system, making it a poor nucleophile and thus, less reactive towards the electrophilic acylium ion generated during the reaction.[1][3]
Q2: What is the preferred position of acylation on the 2-butyl-5-nitrobenzofuran ring?
A2: The acylation occurs at the C3 position of the benzofuran ring. This is electronically favored and is the observed position of substitution in the synthesis of this and related compounds.
Q3: Can I use 4-hydroxybenzoyl chloride directly in the Friedel-Crafts acylation?
A3: While it is possible, using 4-hydroxybenzoyl chloride directly can be problematic. The free hydroxyl group can coordinate with the Lewis acid catalyst, deactivating it and potentially leading to other side reactions. A more common and often higher-yielding strategy is to use a protected version, such as 4-methoxybenzoyl chloride, and then deprotect the hydroxyl group in a subsequent step.[1][4]
Q4: What are some alternative synthetic routes to this molecule?
A4: Research has explored various synthetic pathways. One notable alternative involves the condensation and rearrangement of O-(4-nitrophenyl)hydroxylamine with 1-(4-hydroxyphenyl)heptane-1,3-dione.[1] Another approach starts from 1-bromo-4-nitrobenzene and 1-(4-methoxyphenyl)ethanone oxime.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of the reaction. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and the final product. Staining with a suitable reagent (e.g., potassium permanganate) might be necessary for visualization if the compounds are not UV-active.
Experimental Protocols
The following is a generalized experimental protocol based on reported literature for the key steps in the synthesis of this compound.[1][4]
Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran (9)
A detailed multi-step procedure starting from 4-nitrophenol is required to synthesize this intermediate. A key final step involves the intramolecular cyclization of a suitable precursor, which can be achieved by reacting a phosphonium ylide with n-pentanoyl chloride in the presence of triethylamine.[4]
Step 2: Friedel-Crafts Acylation to yield (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (10)
-
To a stirred solution of aluminum chloride (AlCl₃) in an anhydrous solvent such as dichloromethane (DCM) or chlorobenzene, cooled to 0-5 °C, add 4-methoxybenzoyl chloride dropwise.[1][4]
-
After the formation of the acylium ion complex, add a solution of 2-butyl-5-nitrobenzofuran (9) in the same anhydrous solvent dropwise, maintaining the low temperature.[4]
-
Allow the reaction mixture to stir at low temperature and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropanol.[4]
Step 3: Demethylation to yield this compound (2)
-
Dissolve the methoxy-protected intermediate (10) in a suitable solvent like chlorobenzene.[1]
-
Add a stoichiometric excess of aluminum chloride (AlCl₃) to the solution.[1]
-
Heat the reaction mixture to 75-80 °C and stir until the demethylation is complete (monitor by TLC).[4]
-
Cool the reaction mixture and quench it by carefully adding it to a mixture of ice and acid.
-
Extract the final product with an organic solvent, wash, dry, and concentrate to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reagents and Conditions for Key Synthetic Steps
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Reported Yield |
| Acylation | 2-Butyl-5-nitrobenzofuran, 4-Methoxybenzoyl chloride | AlCl₃ | Dichloromethane | 0-5 °C | 78% (for methoxy-protected intermediate)[4] |
| Demethylation | (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | Chlorobenzene | 75-80 °C | Not explicitly stated |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
References
Technical Support Center: Troubleshooting Low Solubility of Benzofuran Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of low aqueous solubility of benzofuran derivatives. Inconsistent or inaccurate results due to compound precipitation can significantly hinder research progress. This guide provides practical troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help achieve reliable and reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My benzofuran derivative precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.
-
Question: What is the first thing I should check if my compound is precipitating? Answer: The first step is to re-evaluate the final concentration of dimethyl sulfoxide (DMSO) in your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[1] However, this low concentration may not be sufficient to maintain the solubility of your benzofuran derivative. You should perform a DMSO tolerance test on your specific cell line to determine the maximum permissible concentration that does not affect cell viability or the assay readout. If a higher DMSO concentration is tolerated, this may be the simplest solution.[1]
-
Question: I've optimized the DMSO concentration, but my compound still precipitates. What's my next step? Answer: Consider using a co-solvent in addition to DMSO. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[1][2][3] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[1] It is crucial to perform vehicle control experiments to ensure the co-solvent itself does not interfere with the assay.[1]
Issue 2: I am observing inconsistent results between experiments, which I suspect is due to solubility issues.
-
Question: What strategies can I use to improve the consistency of my results? Answer: Beyond optimizing DMSO and using co-solvents, ensure your stock solutions are properly prepared and stored. Stock solutions of poorly soluble compounds should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[1] Before use, thaw the aliquot completely and ensure any precipitated compound is redissolved, potentially with gentle vortexing.
-
Question: Can sonication help dissolve my benzofuran derivative? Answer: Sonication can be a useful physical method to aid in the dissolution of your compound during the initial stock solution preparation in DMSO. However, it is generally not recommended to sonicate the final diluted solutions in aqueous buffer, especially for cell-based assays, as it can be harsh on the compound and other assay components.[1]
Frequently Asked Questions (FAQs)
-
Q1: What is the maximum recommended concentration of DMSO for in vitro assays? A1: The maximum recommended concentration of DMSO is highly dependent on the cell type and the specific assay. Generally, a final concentration of less than 0.5% is considered safe for most cell lines to avoid cytotoxicity.[1] However, some robust cell lines may tolerate up to 1%. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions.[1]
-
Q2: Are there alternatives to DMSO for dissolving highly lipophilic benzofuran derivatives? A2: Yes, several alternatives can be explored. For very hydrophobic compounds, formulating them using cyclodextrins to form inclusion complexes can significantly enhance their aqueous solubility.[1][4][5][6] Other advanced options include lipid-based systems like emulsions or developing nanosuspensions, which reduce the drug's particle size to the nanometer range.[1][7][8]
-
Q3: How does pH affect the solubility of benzofuran derivatives? A3: The solubility of ionizable benzofuran derivatives can be significantly influenced by the pH of the aqueous buffer.[1][9] For compounds with acidic or basic functional groups, adjusting the buffer's pH to a range where the compound is in its more soluble ionized form can be an effective strategy.[1] It is important to know the pKa of your compound to predict its ionization state at a given pH. Ensure that the adjusted pH is compatible with your biological assay system.[1][9]
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative data on how different formulation strategies can improve the aqueous solubility of a model benzofuran compound.
Table 1: Effect of Co-solvents on Benzofuran Derivative Solubility
| Co-solvent System (in Assay Buffer) | Maximum Solubility (µM) | Fold Increase |
| 0.5% DMSO (Control) | 2 | 1.0 |
| 0.5% DMSO + 1% Ethanol | 8 | 4.0 |
| 0.5% DMSO + 5% Ethanol | 35 | 17.5 |
| 0.5% DMSO + 5% PEG 400 | 50 | 25.0 |
| 0.5% DMSO + 10% PEG 400 | 110 | 55.0 |
Table 2: Enhancement of Benzofuran Derivative Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Maximum Solubility (µM) | Fold Increase |
| 0 (Control) | 2 | 1.0 |
| 1 | 25 | 12.5 |
| 5 | 140 | 70.0 |
| 10 | 310 | 155.0 |
| 20 | 650 | 325.0 |
Table 3: pH-Dependent Solubility of an Ionizable Benzofuran Derivative (pKa = 4.5)
| Buffer pH | Predominant Form | Maximum Solubility (µM) |
| 3.5 | Neutral | 5 |
| 4.5 | 50% Ionized | 55 |
| 5.5 | Ionized | 500 |
| 7.4 | Ionized | >1000 |
Experimental Protocols
Protocol 1: Determining Optimal Co-solvent Concentration
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your benzofuran derivative (e.g., 10-50 mM) in 100% DMSO.
-
Prepare Co-solvent Buffers: Prepare a series of your aqueous assay buffers containing different concentrations of a chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% Ethanol or PEG 400).
-
Serial Dilution: Create a dilution series of your DMSO stock solution into each of the co-solvent buffers prepared in Step 2. Aim for final concentrations relevant to your assay.
-
Equilibration and Observation: Allow the dilutions to equilibrate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each sample for any signs of precipitation or cloudiness. A light-scattering plate reader (nephelometer) can also be used for quantitative assessment.
-
Determine Solubility Limit: The highest concentration that remains clear in each co-solvent buffer is the approximate solubility limit under those conditions. Select the lowest co-solvent concentration that provides the required solubility for your experiments.
-
Vehicle Control: Always run a parallel control experiment with just the vehicle (buffer + DMSO + optimal co-solvent) to check for any effects on the assay system.[1]
Protocol 2: Preparation of a Benzofuran Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
This method is useful for preparing small batches for initial screening.[1]
-
Molar Ratio Determination: Determine the desired molar ratio of your benzofuran derivative to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.[1][10]
-
Mixing: In a glass mortar, accurately weigh the calculated amount of HP-β-CD.
-
Kneading: Add a small amount of a suitable solvent mixture (e.g., water/ethanol) to the HP-β-CD to form a paste. Add the accurately weighed benzofuran derivative to the paste.
-
Trituration: Knead the mixture thoroughly with a pestle for 30-60 minutes. The consistency of the paste should be maintained by adding small amounts of the solvent mixture if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated, yielding a solid powder.
-
Storage: Store the resulting powder (the inclusion complex) in a desiccator.
-
Solubility Check: Prepare a solution of the complex in your aqueous assay buffer to confirm the enhancement in solubility compared to the free compound.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing solubility challenges.
Caption: A troubleshooting workflow for addressing benzofuran precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Caption: Overview of strategies to improve benzofuran compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
how to avoid common mistakes in organic synthesis reactions
Welcome to the technical support center for organic synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during organic synthesis experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting or is proceeding very slowly. What are the common causes and how can I fix it?
A1: A stalled or sluggish reaction can be due to several factors. Systematically check the following:
-
Reagent Quality: Are your reagents pure and fresh? Some reagents degrade over time or are sensitive to air and moisture.[1] It's crucial to use reagents of appropriate quality and purify them if necessary.[1][2]
-
Solvent Purity: Was the solvent properly dried and degassed? The presence of water or oxygen can quench sensitive reagents or catalyze side reactions.[1]
-
Inert Atmosphere: For air- and moisture-sensitive reactions, was the inert atmosphere (e.g., nitrogen or argon) properly established and maintained? Ensure all glassware was flame- or oven-dried before use.[1][3]
-
Temperature: Is the reaction being conducted at the correct temperature? Some reactions require heating to overcome the activation energy, while others need to be cooled to prevent side reactions.[1][4]
-
Concentration: Are the reactants at the appropriate concentration? A reaction that is too dilute may proceed very slowly.[1]
-
Stirring: Is the reaction mixture being stirred efficiently? In heterogeneous mixtures, proper stirring is essential to ensure all reactants come into contact.[1]
-
Catalyst: If the reaction requires a catalyst, is it active? Some catalysts can be "poisoned" by impurities.
Q2: My reaction yield is consistently low. What are the most common reasons and how can I improve it?
A2: Low yields are a frequent issue in organic synthesis. The cause can be chemical or physical loss of product. Consider these points to improve your yield:[2][3]
-
Reaction Completion: Was the reaction allowed to go to completion? Monitor the reaction by Thin Layer Chromatography (TLC) or another appropriate method to determine the optimal reaction time.[1] Running a reaction for too long can lead to product decomposition.[1]
-
Side Reactions: Are there competing side reactions occurring? This could be due to incorrect temperature, impure reagents, or incompatible functional groups within your starting material.[5][6]
-
Workup Losses: Significant amounts of product can be lost during the workup phase.
-
Ensure your product is not soluble in the aqueous layer by checking the aqueous phase for your product.[7]
-
Thoroughly rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent.[2][3]
-
When using a drying agent, rinse it multiple times with the solvent to recover any adsorbed product.[2]
-
-
Purification Losses: The purification step, especially column chromatography, can lead to yield loss.
-
Product Volatility: If your product is volatile, it may be lost during solvent removal (e.g., on a rotary evaporator).[3][7] Check the solvent in the rotovap trap.[7]
Q3: I have multiple spots on my TLC plate after the reaction, indicating a mixture of products. What went wrong?
A3: The presence of multiple products suggests a lack of selectivity or the occurrence of side reactions. Here are some potential causes:
-
Reaction Conditions: The reaction conditions (temperature, solvent, catalyst) may not be optimal for the desired transformation, leading to the formation of byproducts.[5]
-
Reagent Stoichiometry: Incorrect stoichiometry of reagents can lead to incomplete reactions or side reactions.
-
Incompatible Functional Groups: Your starting material or product might contain functional groups that are not compatible with the reaction conditions or other reagents being used.[5][6] For example, using a Grignard reagent on a molecule with an acidic proton (like an alcohol or carboxylic acid) will result in an acid-base reaction rather than the desired nucleophilic attack.[6]
-
Stereoselectivity or Regioselectivity Issues: The reaction may not be proceeding with the desired stereoselectivity (formation of a specific stereoisomer) or regioselectivity (reaction at a specific position on a molecule).[5] This often requires careful selection of reagents and conditions.[5]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions and could be decomposing into other compounds.[7] You can test for this by taking a sample of your reaction mixture before workup and exposing it to the workup conditions (e.g., acid or base) to see if the product TLC changes.[7]
Troubleshooting Guides
Guide 1: Troubleshooting a Failed Reaction
This guide provides a systematic workflow for diagnosing why a reaction has failed to produce the desired product.
Caption: Troubleshooting workflow for a failed organic synthesis reaction.
Guide 2: Impact of Common Impurities
This diagram illustrates how common impurities can negatively affect an organic synthesis reaction.
Caption: Common impurities and their detrimental effects on organic reactions.
Experimental Protocols
Protocol 1: Setting up a Reaction under an Inert Atmosphere
This protocol describes the essential steps for performing a reaction that is sensitive to air and/or moisture.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and dry it in an oven at >100 °C for several hours or flame-dry it under a vacuum.[3]
-
Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
-
Inert Gas Manifold:
-
Use a Schlenk line or a manifold with a bubbler to maintain a slight positive pressure of the inert gas. This prevents air from entering the system.
-
-
Reagent and Solvent Transfer:
-
Use dry solvents, typically obtained from a solvent purification system or by distillation from an appropriate drying agent.
-
Transfer liquid reagents that are air-sensitive using a syringe or cannula under a positive pressure of inert gas.
-
Add solid reagents quickly against a counterflow of inert gas or in a glovebox.
-
-
Running the Reaction:
-
Maintain the positive pressure of inert gas throughout the entire reaction, including during cooling or heating.
-
Use septa to seal openings for reagent addition via syringe.
-
Data Presentation
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Solvents Commonly Dried | Incompatible With |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents (general purpose) | - |
| Magnesium Sulfate (MgSO₄) | Most organic solvents (faster & more efficient than Na₂SO₄) | - |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, phenols, ketones, esters |
| Potassium Carbonate (K₂CO₃) | Ketones, esters, amines, nitriles | Acidic compounds |
| Sodium (Na) / Benzophenone | Ethers, hydrocarbons (for rigorously dry conditions) | Halogenated solvents, protic solvents, ketones, esters |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, amines, esters | Alcohols, carboxylic acids |
This table provides a summary of common drying agents and their applications. Always consult a chemical compatibility chart for specific use cases.
References
Technical Support Center: Optimizing Larock-Type Coupling Reactions
Welcome to the technical support center for Larock-type coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your Larock indole synthesis and related annulation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Larock-type coupling reactions in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am not getting any, or very little, of my desired indole product. What are the potential causes and how can I fix this?
Answer: Low to no yield is a common problem that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[1][2]
-
Solution: Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the Pd(0) catalyst.[2] Use fresh, high-purity palladium sources and ligands. Consider using a pre-activated Pd(0) catalyst or adding a reducing agent.
-
-
Poorly Reactive Starting Materials: o-Bromoanilines and o-chloroanilines are less reactive than o-iodoanilines due to the slower rate of oxidative addition.[3][4][5] Electron-deficient o-haloanilines can also be challenging substrates.[3]
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can negatively impact the reaction.
-
Inappropriate Solvent or Temperature: The choice of solvent and reaction temperature is crucial for substrate solubility and reaction rate.
-
Solution: DMF is a commonly used solvent, but for challenging substrates, consider switching to other polar aprotic solvents like NMP or dioxane.[4] If the reaction is sluggish, a moderate increase in temperature can improve the rate, but be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[5]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled alkyne or hydrodehalogenated starting material. How can I minimize these?
Answer: The formation of side products is often a sign of an imbalance in the catalytic cycle.
-
Alkyne Homocoupling: This can occur if the rate of alkyne insertion into the aryl-palladium intermediate is slow.
-
Solution: Adjusting the ligand on the palladium catalyst can influence the relative rates of the catalytic cycle steps. In some cases, using a less sterically hindered ligand might favor alkyne insertion.
-
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by high temperatures and certain ligands.[5]
-
Solution: Try running the reaction at a lower temperature.[5] Screening different phosphine ligands can also help to mitigate this side reaction.
-
Issue 3: Poor Regioselectivity with Unsymmetrical Alkynes
Question: I am using an unsymmetrical alkyne and getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The regioselectivity of the Larock indole synthesis is primarily governed by steric factors.[1][4]
-
Insufficient Steric Differentiation: If the two substituents on the alkyne are of similar size, poor regioselectivity can be expected.[3]
-
Solution: To achieve high regioselectivity, it is best to use alkynes with significantly different steric bulk. The larger substituent will typically be directed to the 2-position of the indole.[1][4] Functional groups like esters or Boc-protected amines at the homopropargylic position may not provide a strong directing effect.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the chloride salt (e.g., LiCl) in the reaction?
A1: The chloride salt is believed to play a crucial role in the catalytic cycle. It can coordinate to the palladium center and facilitate the reductive elimination step, which forms the final indole product and regenerates the active catalyst.[1] However, it's important to use it in the correct stoichiometric amount (typically 1 equivalent), as an excess can slow down the reaction.[4]
Q2: Can I use o-bromoanilines or o-chloroanilines instead of o-iodoanilines?
A2: Yes, but these substrates are less reactive and often require modified reaction conditions.[3][4] For o-bromoanilines, using a more electron-donating and sterically bulky phosphine ligand like P(tBu)₃ can improve the rate of the initial oxidative addition step.[5][6] For o-chloroanilines, specialized catalyst systems, such as using 1,1'-bis(di-tert-butylphosphino)ferrocene as the ligand in NMP, have been shown to be effective.[4]
Q3: What is the optimal catalyst loading?
A3: Typical catalyst loading is around 5 mol% of the palladium precursor.[1] However, for challenging substrates or in the context of complex molecule synthesis, higher catalyst loadings (up to 25 mol%) may be necessary to achieve a reasonable yield.[5][6]
Q4: How do I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product.[1] For more detailed kinetic analysis, techniques like NMR spectroscopy can be employed for real-time reaction monitoring.[8]
Q5: What are the best practices for setting up a Larock-type coupling reaction?
A5: To ensure reproducibility and success, it is crucial to use dry solvents and glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.[1][2] The order of addition of reagents should be kept consistent between experiments.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Iodoaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | Good to Excellent | [1] |
| o-Bromoaniline | Pd(OAc)₂ (ligandless) | Na₂CO₃ | DMF | 100 | 27 | [5][6] |
| o-Bromoaniline | Pd[P(o-tol)₃]₂ | Na₂CO₃ | DMF | 100 | 70 | [6] |
| o-Bromoaniline | Pd(0)/P(tBu)₃ | Cy₂NMe | 1,4-Dioxane | 60 | 85 | [5][6] |
| o-Chloroaniline | Pd(OAc)₂ / 1,1'-bis(di-tert-butylphosphino)ferrocene | K₃PO₄ | NMP | 120 | Good | [4] |
Table 2: Effect of Ligand on the Larock Indolization of o-Bromoaniline
| Ligand | Yield (%) | Reference |
| None | 27 | [5][6] |
| PPh₃ | Reaction Suppressed | [5][6] |
| PCy₃ | Reaction Suppressed | [5][6] |
| DavePhos | Reaction Suppressed | [5][6] |
| dtbpf | Reaction Suppressed | [5][6] |
| P(o-tol)₃ | 70 | [6] |
| P(tBu)₃ | 85 | [5][6] |
Experimental Protocols
General Protocol for Larock Indole Synthesis with o-Iodoaniline
This is a general procedure and may require optimization for specific substrates.[1]
Materials:
-
2-Iodoaniline (1.0 mmol)
-
Disubstituted alkyne (2.0-5.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Lithium chloride (LiCl, 1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-iodoaniline, potassium carbonate, and lithium chloride.
-
In a separate vial, weigh palladium(II) acetate and triphenylphosphine and add them to the reaction flask.
-
Add anhydrous DMF to the flask, followed by the disubstituted alkyne.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Larock indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magritek [magritek.com]
Technical Support Center: Purification of Nitro-Containing Organic Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nitro-containing organic compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why are nitro-containing organic compounds often challenging to purify?
A1: The challenges in purifying nitro compounds stem from several of their intrinsic properties:
-
Thermal Instability: Many nitro compounds are thermally sensitive and can decompose, sometimes violently or explosively, at elevated temperatures. Impurities can significantly lower the decomposition temperature.[1][2]
-
High Polarity: The nitro group is highly polar, which can lead to strong interactions with polar stationary phases like silica gel, causing issues like streaking and poor separation during column chromatography.
-
Reactivity: The electron-withdrawing nature of the nitro group can make the compound susceptible to degradation under certain conditions, such as on acidic silica gel or in the presence of nucleophiles.[3][4] Aromatic nitro compounds can also form colored charge-transfer complexes.[5]
-
Safety Hazards: Many polynitrated compounds are energetic materials and require special handling precautions to prevent accidental detonation due to shock, friction, or heat.[6][7][8]
Q2: What are the most common methods for purifying solid nitro compounds?
A2: The two most common and effective methods are recrystallization and column chromatography.[9]
-
Recrystallization is ideal for removing minor impurities from a solid sample. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[10][11][12]
-
Column Chromatography is used to separate the desired compound from a mixture of components based on their differential adsorption to a stationary phase.[9]
Q3: How do I choose an appropriate solvent for recrystallizing a nitro compound?
A3: An ideal recrystallization solvent should dissolve the nitro compound sparingly at room temperature but completely at its boiling point.[10] The principle of "like dissolves like" is a good starting point; polar nitro compounds often recrystallize well from polar solvents like ethanol or solvent pairs like ethanol-water.[11] A large temperature difference between the solvent's boiling point and room temperature is beneficial for maximizing crystal yield.[11]
Q4: Are there any specific safety precautions I should take when purifying nitro compounds?
A4: Yes, safety is paramount.
-
Avoid High Temperatures: When concentrating solutions, use a rotary evaporator with a water bath temperature below 40-50°C to minimize thermal degradation.[13] Be aware that impurities can lower the thermal stability of nitro compounds.[1][2]
-
Handle with Care: Energetic compounds, especially polynitrated ones, can be sensitive to shock and friction.[6]
-
Use Proper Shielding: When working with potentially explosive compounds, always use a fume hood with the sash pulled down and a blast shield.
-
Small Scale: Whenever possible, work with the smallest scale of material necessary.
II. Troubleshooting Guides
This section addresses specific problems that may arise during the purification of nitro compounds.
A. Column Chromatography Issues
| Problem | Possible Causes | Solutions |
| Compound streaks or shows poor separation on a silica gel column. [13] | 1. Compound Instability: The acidic nature of silica gel can cause degradation of sensitive nitro compounds.[14][15] 2. Compound Overloading: Too much crude material was loaded onto the column.[13] 3. Inappropriate Solvent System: The mobile phase polarity is too low, causing strong adsorption.[13] | 1. Test for Stability: Run a 2D TLC to check if the compound is stable on silica gel.[14] 2. Deactivate Silica: "Base-wash" the silica gel by running a solvent system containing a small amount of triethylamine (e.g., 1%) before loading the compound.[16] 3. Use Alternative Stationary Phase: Consider using less acidic media like neutral alumina or Florisil.[14] 4. Reduce Load: As a rule of thumb, load an amount of crude material that is 1-5% of the silica gel weight.[13] |
| Compound won't elute from the column. [14] | 1. Decomposition: The compound has decomposed on the column. 2. Solvent Polarity Too Low: The eluent is not polar enough to move the compound. | 1. Confirm Stability: Test for stability on a TLC plate first.[14] 2. Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). 3. Flush Column: If the compound is still not eluting, try flushing the column with a very polar solvent like 10% methanol in dichloromethane. |
| All fractions are mixed despite a good separation on TLC. [14] | 1. On-Column Degradation: One component is degrading into another during chromatography. 2. Improper Column Packing: The column was not packed uniformly, leading to channeling. | 1. Check Stability: Perform a 2D TLC to confirm that the spots are stable and not interconverting.[14] 2. Repack Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[9] |
B. Recrystallization Issues
| Problem | Possible Causes | Solutions |
| The compound "oils out" instead of forming crystals. [17] | 1. Inappropriate Solvent: The chosen solvent is not ideal for the compound's solubility profile.[17] 2. Solution is Supersaturated: The solution cooled too quickly. 3. Impurities Present: Impurities are inhibiting crystal formation.[17] | 1. Re-dissolve and Cool Slowly: Heat the solution to redissolve the oil, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[10] 2. Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled solution. 3. Change Solvent System: Try a different solvent or a solvent pair.[11] For example, dissolve the compound in a "good" solvent (like ethanol) and slowly add a "poor" solvent (like water) until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[12] |
| No crystals form upon cooling. | 1. Solution is too Dilute: Too much solvent was used. 2. Compound is Very Soluble: The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[11] 2. Cool Further: Place the flask in an ice bath to maximize crystal formation.[9][10] 3. Change Solvent: Select a solvent in which the compound is less soluble. |
| The recovered crystals are still impure (e.g., off-color). | 1. Insoluble Impurities: Impurities that are not soluble were not removed. 2. Colored Impurities: Highly colored impurities are co-crystallizing. 3. Inefficient Washing: The crystals were not washed properly after filtration. | 1. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before cooling.[9][12] 2. Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the carbon before cooling.[12] 3. Wash Crystals: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing impurities.[9] |
III. Experimental Protocols
Protocol 1: General Recrystallization of a Nitroaromatic Compound
This protocol is adapted for a generic solid nitroaromatic compound, such as β-nitrostyrene.[9]
-
Dissolution: Place the crude nitro compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture gently while swirling until the solid completely dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[9][12]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10][12]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[9][10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining impurities.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.[9]
Protocol 2: General Flash Column Chromatography of a Nitro Compound
This protocol outlines a standard procedure for purification via flash chromatography.[9]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., ethyl acetate/hexane) that gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane). Pour the slurry into the column and allow it to settle into a uniform bed. Drain the excess solvent until the level is just above the silica surface.[9]
-
Sample Loading: Dissolve the crude nitro compound in a minimal amount of the eluent or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.[9]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be kept constant (isocratic) or gradually increased (gradient) to facilitate separation.[9]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.[9]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.[9]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nitro compound.[9]
IV. Visualized Workflows
Caption: General workflow for purifying nitro compounds.
Caption: Decision tree for troubleshooting chromatography.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Safe Handling: Unstable, Reactive, Energetic Chemicals | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Degradation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on the structure of the compound, the primary expected metabolic pathways include:
-
Nitroreduction: The nitro group on the benzofuran ring is susceptible to reduction, a common metabolic route for nitroaromatic compounds. This process is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamine intermediates to form the corresponding amine.[1][2][3]
-
Benzofuran Ring Metabolism: The benzofuran core may undergo hydroxylation or oxidative cleavage of the furan ring.[4][5]
-
Phase II Conjugation: The hydroxyl group on the phenyl ring is a likely site for Phase II conjugation reactions, such as glucuronidation and sulfation, to enhance water solubility and facilitate excretion.
Q2: Which enzyme families are likely involved in the degradation of this compound?
A2: The key enzyme families anticipated to be involved are:
-
Nitroreductases: These enzymes are critical for the reduction of the aromatic nitro group.[1][2][6] Both NADPH-dependent flavoenzymes and other enzymes with nitroreductase activity, like cytochrome P450 reductase, may play a role.[2]
-
Cytochrome P450 (CYP) enzymes: CYPs are major enzymes in drug metabolism and could be involved in the hydroxylation of the benzofuran ring or other oxidative transformations.
-
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These Phase II enzymes are responsible for glucuronidation and sulfation of the phenolic hydroxyl group.
Q3: What in vitro systems are suitable for studying the metabolism of this compound?
A3: A variety of in vitro systems can be employed, each with its own advantages:[7]
-
Human Liver Microsomes (HLM): Useful for studying Phase I metabolism, particularly CYP-mediated reactions.
-
Human Hepatocytes: Considered the "gold standard" for in vitro metabolism as they contain a full complement of both Phase I and Phase II enzymes, providing a more complete metabolic profile.[7]
-
Recombinant Enzymes: Using specific recombinant CYP or UGT enzymes can help identify the specific isoforms responsible for the metabolism of the compound.
-
Sub-cellular fractions (S9): These fractions contain both microsomal and cytosolic enzymes and can be a cost-effective screening tool.[7]
Troubleshooting Guides
This section addresses common issues that may arise during experimental studies of this compound degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation of the parent compound is observed. | The compound may be highly stable in the chosen in vitro system. | 1. Increase the incubation time or the concentration of the protein (e.g., microsomes, hepatocytes).2. Ensure that the necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) are present in sufficient concentrations.3. Consider using a more metabolically active system, such as induced hepatocytes. |
| High variability in results between experiments. | Compound instability in the assay medium.[8] | 1. Assess the chemical stability of the compound in the assay buffer without enzymes or cells.[8]2. Minimize freeze-thaw cycles of the compound stock solution.3. Ensure consistent experimental conditions (e.g., temperature, pH, incubation time). |
| Difficulty in identifying metabolites. | Low levels of metabolite formation or analytical sensitivity issues. | 1. Increase the initial concentration of the parent compound (while considering potential solubility and toxicity issues).2. Concentrate the sample before analysis.3. Optimize the mass spectrometry conditions for the detection of expected metabolites (e.g., based on predicted mass changes for nitroreduction, hydroxylation, and glucuronidation). |
| Unexpected metabolite profile. | Involvement of less common metabolic pathways or non-enzymatic degradation. | 1. Include control incubations without cofactors or with heat-inactivated enzymes to distinguish between enzymatic and non-enzymatic processes.2. Use high-resolution mass spectrometry to obtain accurate mass measurements and aid in structural elucidation. |
Experimental Protocols
Below are generalized protocols for key experiments. Researchers should adapt these to their specific laboratory conditions and analytical instrumentation.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the intrinsic clearance.
Protocol 2: Metabolite Identification using Human Hepatocytes
-
Cell Culture: Plate cryopreserved human hepatocytes according to the supplier's instructions and allow them to attach.
-
Incubation: Remove the culture medium and add fresh medium containing the test compound (e.g., 10 µM final concentration).
-
Sample Collection: At specified time points (e.g., 0, 2, 8, 24 hours), collect aliquots of the culture medium.
-
Sample Preparation: Precipitate proteins from the collected medium using a cold organic solvent. Centrifuge and collect the supernatant.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites. Compare the results to a control incubation without the compound.[7]
Visualizations
The following diagrams illustrate the predicted degradation pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. :: Environmental Analysis Health and Toxicology [eaht.org]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
resolving unexpected side products in benzofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected side products during benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are some of the most common unexpected side products in benzofuran synthesis?
A1: Common side products often depend on the specific synthetic route employed. Some frequently encountered byproducts include uncyclized intermediates in Perkin rearrangements, amides from competing Beckmann rearrangements in acid-catalyzed cyclizations of O-aryl ketoximes, and homocoupled diynes (Glaser coupling products) in Sonogashira couplings.
Q2: My Perkin rearrangement of a 3-halocoumarin is giving low yields of the desired benzofuran-2-carboxylic acid and a significant amount of an uncyclized intermediate. What is happening?
A2: This issue typically arises from incomplete cyclization. The reaction proceeds in two stages: a rapid base-catalyzed ring opening of the 3-halocoumarin to form an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate, followed by a slower intramolecular cyclization.[1] If the second step is slow or incomplete, the uncyclized intermediate will be a major product.
Q3: In the acid-catalyzed cyclization of an O-aryl ketoxime to a benzofuran, I am isolating an amide as a major byproduct. What is this side reaction?
A3: You are likely observing a competing Beckmann rearrangement. This is a common side reaction for oximes under acidic conditions, where the oxime rearranges to form an amide instead of undergoing the desired cyclization to the benzofuran.
Q4: My Sonogashira coupling between an o-halophenol and a terminal alkyne is producing a significant amount of a diyne byproduct. How can I prevent this?
A4: The formation of a symmetric diyne is due to a side reaction known as Glaser or Hay coupling, which is an oxidative homocoupling of the terminal alkyne.[2] This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4] To minimize this, it is crucial to run the reaction under strictly inert (oxygen-free) conditions. Other strategies include using copper-free conditions, or adding the alkyne slowly to the reaction mixture.[4]
Troubleshooting Guides
Perkin Rearrangement: Incomplete Cyclization
Problem: Low yield of benzofuran-2-carboxylic acid and isolation of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete cyclization in Perkin rearrangement.
Solutions:
-
Optimize Base and Solvent: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol can facilitate both the initial ring opening of the coumarin and the subsequent cyclization.
-
Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion. Traditional methods may require refluxing for several hours.[5]
-
Microwave-Assisted Synthesis: For a more efficient and rapid conversion, consider using microwave irradiation. This method can significantly reduce reaction times (e.g., to 5 minutes) and provide very high yields of the desired product.[5]
Data Presentation: Perkin Rearrangement Optimization
| Method | Power (W) | Time (min) | Temperature (°C) | Yield of Benzofuran-2-carboxylic acid (%) |
| Conventional | N/A | ~180 | Reflux | Quantitative (but slow)[5] |
| Microwave | 250 | 5 | 79 | Incomplete Reaction[5] |
| Microwave | 300 | 5 | 79 | 99[5] |
| Microwave | 400 | 5 | 79 | 99[5] |
| Microwave | 500 | 5 | 90 | 90[5] |
Experimental Protocols:
Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin [5]
-
To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.
-
Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).
-
Upon completion, concentrate the mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the solid from ethanol to yield pure 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.
Conventional Heating Method for Perkin Rearrangement [5]
-
In a round-bottom flask, dissolve the 3-bromocoumarin in ethanol.
-
Add a solution of sodium hydroxide in ethanol.
-
Reflux the mixture for approximately 3 hours.
-
Follow the workup and purification procedure described in the microwave-assisted protocol (steps 5-9).
Acid-Catalyzed Cyclization of O-Aryl Ketoximes: Beckmann Rearrangement
Problem: Formation of an amide byproduct via a competing Beckmann rearrangement.
Signaling Pathway: Benzofuran Synthesis vs. Beckmann Rearrangement
Caption: Competing pathways in the acid-catalyzed reaction of O-aryl ketoximes.
Solutions:
-
Use Milder Acidic Conditions: Strong Brønsted acids can promote the Beckmann rearrangement.[6] Consider using milder acids or a catalytic amount of acid.
-
Employ Lewis Acids: Lewis acids such as Zn(OTf)₂, ZnCl₂, or BF₃·OEt₂ can favor the desired cyclization over the Beckmann rearrangement.[7]
-
Aprotic Solvents: The use of aprotic solvents may help to suppress the Beckmann rearrangement.
-
Lower Reaction Temperature: The Beckmann rearrangement can be favored at higher temperatures.[6] Running the reaction at a lower temperature may increase the yield of the benzofuran product.
Data Presentation: Illustrative Effect of Acid on Product Ratio
| Acid Catalyst | Temperature | Benzofuran:Amide Ratio (Illustrative) |
| Strong Brønsted Acid (e.g., PPA) | High | Low |
| Mild Brønsted Acid (e.g., catalytic TsOH) | Moderate | Moderate |
| Lewis Acid (e.g., Zn(OTf)₂) | Moderate | High |
Experimental Protocol:
Acid-Catalyzed Cyclization of an O-Aryl Ketoxime (General Procedure)
-
To a solution of the O-aryl ketoxime in a suitable solvent (e.g., toluene), add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like Zn(OTf)₂).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C for Zn(OTf)₂ in toluene) and monitor the progress by TLC.[8]
-
Upon completion, cool the reaction to room temperature and quench with a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Glaser Homocoupling
Problem: Formation of a symmetric diyne byproduct (Glaser coupling).
Logical Relationship: Minimizing Glaser Homocoupling
Caption: Logical workflow to minimize Glaser homocoupling in Sonogashira reactions.
Solutions:
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Use a Schlenk line or a glovebox, and thoroughly degas all solvents and reagents.[4]
-
Copper-Free Protocol: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[4][9] This may require a more active palladium catalyst system and potentially higher temperatures or longer reaction times.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Reducing Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (diluted with nitrogen or argon) has been shown to reduce homocoupling to as low as 2%.[2]
Data Presentation: Illustrative Effect of Conditions on Sonogashira vs. Glaser Coupling
| Condition | Benzofuran Yield (Illustrative) | Glaser Homocoupling Yield (Illustrative) |
| Standard (with CuI, in air) | Low to Moderate | High |
| Inert Atmosphere (with CuI) | Good | Low to Moderate |
| Copper-Free Protocol | Good to Excellent | Minimal to None |
| Dilute H₂ Atmosphere (with CuI) | Very Good | ~2%[2] |
Experimental Protocols:
General Protocol for Sonogashira Coupling of an o-Iodophenol and a Terminal Alkyne [10]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%).
-
Add degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the mixture and add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Heat the reaction mixture as required (e.g., 40-50°C) and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Free Sonogashira Protocol to Minimize Homocoupling [4]
-
In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 1 mol%), a suitable phosphine ligand (e.g., cataCXium A, 2 mol%), and a base (e.g., cesium carbonate, 2.0 mmol) to a dry reaction tube.
-
Add anhydrous and degassed solvent (e.g., acetonitrile, 5 mL).
-
Seal the tube and stir the mixture at the appropriate temperature (room temperature to 90°C, depending on the aryl halide's reactivity) until the reaction is complete.
-
For workup, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product by chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and resolve inconsistencies in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in cell-based assays?
Inconsistent results in cell-based assays can arise from a variety of biological and technical factors.[1] Key sources of variability include:
-
Cell Culture Conditions: Variations in cell density, passage number, growth phase, and media composition can significantly impact cellular responses.[2] Phenotypic drift can occur over multiple passages, causing changes in the cell population.[2][3][4]
-
Reagent and Media Variability: Lot-to-lot inconsistencies in critical reagents like antibodies, proteins, and cell lines can lead to unexpected changes in assay performance.[5] The quality and consistency of media, serum, and growth factors are also crucial.[6]
-
Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a primary cause of well-to-well variability.[1][7][8]
-
Pipetting and Liquid Handling Errors: Inaccurate or inconsistent pipetting of cells, reagents, or test compounds directly contributes to variability.[1][7][9]
-
"Edge Effect" in Microplates: Wells on the perimeter of a microplate are prone to increased evaporation, which alters the concentration of media components and can affect cell growth and assay results.[1][10][11][12][13][14]
-
Environmental Factors: Fluctuations in incubator temperature, humidity, and CO2 levels can introduce variability.[11][12][15][16]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cellular physiology and lead to unreliable results.[2][11][17]
Q2: My replicate wells show high variability. What are the likely causes and how can I fix it?
High variability between replicate wells is a common issue that can often be traced to procedural inconsistencies.[1][7]
Troubleshooting High Well-to-Well Variability
| Potential Cause | Recommended Solution |
|---|---|
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension by gently swirling the flask before and during plating. Use calibrated pipettes and consider reverse pipetting for viscous suspensions.[1][7] |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental data. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[1][7][10] Using specialized plates with moats or environmental buffering technology can also mitigate this effect.[12][13] |
| Pipetting Errors | Regularly calibrate pipettes.[1] Use a consistent pipetting technique for all wells. For multi-well plates, preparing a master mix of reagents can help ensure uniformity.[18] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding cells or reagents.[16] Avoid stacking plates in the incubator, which can lead to uneven heating.[14] |
| Bubbles in Wells | Be careful to avoid introducing bubbles when dispensing liquids. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle.[19] |
Q3: I am observing a low or no signal in my assay. What should I check?
A weak or absent signal can be frustrating. The first step is to systematically review your protocol and reagents.[7]
Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution |
|---|---|
| Reagent Issues | Check the expiration dates of all reagents. Ensure antibodies are used at the correct concentration and have been stored properly.[7] For enzyme-based assays, confirm the substrate is active. |
| Low Target Expression | If applicable, confirm the expression of the target protein in your cell line using an orthogonal method like Western blotting.[20][21] Consider using a positive control cell line known to express the target. |
| Procedural Errors | Review the protocol for any missed or incorrect steps. Ensure incubation times and temperatures were correct.[7] For assays with wash steps, ensure they were not overly stringent, which could lead to loss of signal. |
| Cell Health | Verify that the cells are healthy and viable. Poor cell health can lead to a lack of response.[17] |
| Detection Instrument Settings | Confirm that the correct filters, wavelengths, and integration times are being used on the plate reader or imaging system.[21][22] |
Q4: My assay has a high background signal. What are the common causes and solutions?
A high background signal can mask the specific signal from your target, leading to inaccurate results.[7]
Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Blocking | In immunoassays, ensure that the blocking step is sufficient. You may need to increase the blocking time or try a different blocking agent.[17][23] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[21][24] |
| Inadequate Washing | Insufficient washing between steps can leave behind unbound reagents, leading to high background.[23][25] Ensure all residual liquid is removed after each wash. |
| Autofluorescence | Cells and some media components can autofluoresce. Include a "no-stain" control to assess the level of background fluorescence.[21] Using red-shifted fluorophores can sometimes help.[26] |
| Contaminated Reagents | Use fresh, sterile reagents. Contamination in buffers or media can sometimes contribute to background signal.[23] |
Experimental Protocols & Methodologies
Protocol 1: Standard Cell Seeding for a 96-Well Plate
-
Cell Preparation: Grow cells to 70-80% confluency.[15] Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., trypsin).
-
Cell Counting: Neutralize the dissociation reagent with complete media and transfer the cell suspension to a conical tube. Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Dilution: Based on the cell count, dilute the cell suspension in complete media to the desired final seeding density.
-
Seeding: Gently swirl the cell suspension to ensure homogeneity. Using a calibrated multichannel pipette, dispense the appropriate volume of cell suspension into each well of the 96-well plate. To minimize the "edge effect," consider filling the perimeter wells with sterile PBS or media only.[1]
-
Incubation: Allow the plate to sit at room temperature for 15-30 minutes to allow for even cell settling before placing it in a humidified incubator at 37°C with 5% CO2.[16]
Protocol 2: General ELISA Protocol
-
Coating: Dilute the capture antibody in a suitable coating buffer and add it to the wells of an ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7][23]
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add your samples and standards to the wells and incubate for the recommended time.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Strategies to mitigate the microplate "edge effect".
Caption: Core principles for maintaining cell culture consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 11. thomassci.com [thomassci.com]
- 12. Vale Life Sciences | Microplate Technology [valelifesciences.com]
- 13. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 14. Blog [midsci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. goldbio.com [goldbio.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. arp1.com [arp1.com]
- 24. sinobiological.com [sinobiological.com]
- 25. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. selectscience.net [selectscience.net]
how to improve the stability of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone for experiments
Welcome to the technical support center for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a key intermediate in the synthesis of Dronedarone, a medication used to treat atrial fibrillation and atrial flutter.[1][2][3] In a research context, it is often used in the development and optimization of synthetic routes for Dronedarone and related compounds.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a refrigerator at 2-8°C for long-term storage.[4] It is also advisable to protect it from light and moisture.
Q3: My experimental results using this compound are inconsistent. Could stability be the issue?
A3: Yes, inconsistent results in bioassays or chemical reactions can be a strong indicator of compound instability.[5] Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility and inaccurate data.[5]
Q4: What are the likely causes of degradation for this compound in an experimental setting?
A4: Based on its chemical structure, which includes a nitrobenzofuran core and a hydroxyphenyl group, the compound may be susceptible to several degradation pathways:
-
Photodegradation: The presence of a nitroaromatic group makes the molecule potentially sensitive to light, especially UV radiation.[6][7][8][9]
-
pH-dependent hydrolysis: The ester-like linkage within the benzofuran ring and the ketone group could be susceptible to hydrolysis under strongly acidic or basic conditions.[10]
-
Oxidation: The hydroxyphenyl moiety and the benzofuran ring system can be prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.[11]
-
Thermal degradation: Elevated temperatures can accelerate the rate of all degradation pathways.[11]
Troubleshooting Guide: Improving Compound Stability
If you suspect that the stability of this compound is affecting your experiments, consider the following troubleshooting steps.
Problem: Inconsistent results in solution-based assays.
| Potential Cause | Recommended Solution |
| Photodegradation | Conduct experiments under amber or low-light conditions. Use amber-colored vials or wrap experimental containers in aluminum foil.[9] |
| pH Instability | Prepare solutions in a pH-controlled buffer, ideally between pH 4 and 7. Avoid highly acidic or alkaline conditions.[10] |
| Oxidative Degradation | Degas solvents before use to remove dissolved oxygen. Consider adding a small amount of an antioxidant like BHT or Vitamin E to the stock solution, if compatible with your experimental system. |
| Solvent Reactivity | Use high-purity, anhydrous solvents. Prepare solutions fresh daily and avoid prolonged storage in solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. |
| Temperature Effects | Maintain a consistent and controlled temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions.[12] Aliquot stock solutions into smaller, single-use volumes. |
Problem: Degradation observed during analytical measurements (e.g., HPLC).
| Potential Cause | Recommended Solution |
| On-column Degradation | Ensure the mobile phase pH is compatible with the compound's stability. Use a lower column temperature if possible. |
| Injector/Autosampler Instability | If the autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection. Use a cooled autosampler or minimize the time samples spend in the autosampler. |
| Inappropriate Mobile Phase | Use a mobile phase that has been demonstrated to be non-reactive with the compound. A mixture of acetonitrile and a phosphate buffer is often a good starting point for related compounds. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and pathways for the compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At different time points, take a sample, dissolve it in methanol, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Keep a control sample in the dark. Analyze both samples by HPLC at various time points.[9]
Data Analysis: Quantify the amount of the parent compound remaining at each time point using a validated HPLC method. The results can be presented in a table to compare the stability under different conditions.
Hypothetical Stability Data from Forced Degradation Study
| Stress Condition | Incubation Time (hours) | % Compound Remaining |
| 0.1 M HCl at 60°C | 24 | 85.2 |
| 0.1 M NaOH at 60°C | 8 | 70.5 |
| 3% H₂O₂ at RT | 24 | 92.1 |
| Dry Heat at 80°C | 48 | 98.5 |
| Photolytic (UV) | 8 | 65.8 |
Protocol 2: Assessing Solution Stability in Different Solvents and pH
Objective: To determine the short-term stability of the compound in various solvents and at different pH values relevant to experimental conditions.
Materials:
-
Stock solution of the compound (1 mg/mL in DMSO)
-
Various solvents (e.g., methanol, ethanol, acetonitrile, water)
-
Buffers of different pH (e.g., pH 4, 7, 9)
-
HPLC system
Procedure:
-
Prepare working solutions of the compound (e.g., 10 µg/mL) in each of the selected solvents and buffers.
-
Store the solutions at room temperature and protected from light.
-
Analyze the concentration of the compound in each solution by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).
Hypothetical Solution Stability Data (% Remaining after 24 hours at RT)
| Solvent/Buffer | % Compound Remaining |
| Methanol | 99.1 |
| Ethanol | 98.8 |
| Acetonitrile | 99.5 |
| Water | 95.3 |
| pH 4 Buffer | 98.2 |
| pH 7 Buffer | 97.5 |
| pH 9 Buffer | 88.9 |
Visualizations
Caption: A workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 141645-16-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in Kinase Activity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues leading to poor reproducibility in kinase activity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential problems in your experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?
Poor reproducibility of IC50 values is a frequent challenge and can arise from multiple factors throughout the experimental workflow. Key areas to investigate include:
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity of the kinase preparation is critical. Contaminating kinases can lead to false activity detection.[1] It is recommended to use a kinase preparation with >98% purity.[1] The activity of the enzyme can also decrease with improper storage or multiple freeze-thaw cycles.[2]
-
Substrate Quality: Ensure the integrity and correct concentration of your substrate. Peptide substrates should be fully soluble in the assay buffer.[2]
-
ATP Concentration: The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[2] Cellular ATP concentrations are in the millimolar (mM) range, which can differ significantly from in vitro assay conditions and affect inhibitor potency.[2][3]
-
Buffer Components: The composition of the kinase buffer is crucial for optimal enzyme activity. Ensure all components, such as HEPES, MgCl₂, DTT, and detergents, are at the correct concentrations.[2]
-
-
Assay Conditions:
-
Incubation Time: If the kinase reaction proceeds for too long, leading to high substrate conversion (typically above 20%), it can result in an underestimation of inhibitor potency and shifts in IC50 values. It is essential to operate within the linear range of the reaction.[2]
-
Temperature Fluctuations: Kinase activity is highly sensitive to temperature.[4] Inconsistent temperature control during the assay can introduce significant variability.
-
DMSO Concentration: The final concentration of DMSO, a common solvent for inhibitors, should be consistent across all wells, as it can impact kinase activity.[5]
-
-
Liquid Handling:
-
Pipetting and Dispensing Errors: Small inaccuracies in dispensing reagents, especially in low-volume assays, can lead to significant variations in results.
-
Order of Addition: The sequence of reagent addition can influence the outcome. Maintaining a consistent order of addition is important for reproducibility.[1]
-
-
Data Analysis:
-
Inconsistent Data Processing: The use of different methods for background subtraction, normalization, and curve fitting can lead to variable IC50 values. A standardized data analysis workflow is recommended.
-
Q2: I'm observing a high degree of variability between replicate wells on the same plate. What should I check?
High intra-plate variability often points to technical errors during the assay setup. Consider the following:
-
Pipetting Technique: Ensure proper pipetting technique to avoid introducing bubbles and to dispense accurate volumes. Use calibrated pipettes.
-
Mixing: Inadequate mixing of reagents within the wells can cause localized concentration differences and inconsistent reaction rates. Ensure thorough but gentle mixing after adding each reagent.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics. To mitigate this, consider not using the outer wells for experimental data or filling them with buffer or water.
Q3: My negative controls show a high signal, leading to a poor signal-to-noise ratio. What are the potential causes?
High background signal can obscure your results and is often caused by:
-
Assay Plate Issues: Some white opaque plates can exhibit inherent phosphorescence. Consider testing different plates or pre-reading the plate before adding reagents.[2]
-
Contaminated Reagents: Buffer components or the substrate itself might be contaminated with ATP or other substances that interfere with the detection method, particularly in luciferase-based assays.[2]
-
Detection Reagent Interference: The detection reagent (e.g., ADP-Glo™, Kinase-Glo®) may interact with your test compounds.[2][4] Run a control with the compound and the detection reagent in the absence of the kinase reaction components to test for this.[2]
Q4: How can I identify and mitigate compound interference in my assay?
Compound interference can lead to false positives or negatives. Common types of interference and how to address them include:
-
Fluorescent Compounds: Test compounds that are themselves fluorescent can interfere with fluorescence-based detection methods.[4][5] This can be checked by measuring the fluorescence of the compound alone at the assay's excitation and emission wavelengths.[4]
-
Luciferase Inhibition: In luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors.[4] A counterscreen against luciferase can identify such compounds.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that may non-specifically inhibit the kinase.[4] This can be tested by performing the assay in the presence of a small amount of non-ionic detergent like Triton X-100 (e.g., 0.01%), which can disrupt aggregates.[4]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Variability
This guide provides a systematic approach to identifying the root cause of poor reproducibility.
Quantitative Data Summary: Common Sources of Assay Variation
| Source of Variation | Potential Impact on Assay | Recommended Action |
| Reagent Quality | Inconsistent enzyme activity, substrate degradation, incorrect ATP concentration. | Use highly pure reagents (>98% for kinase).[1] Aliquot and store reagents properly. Prepare fresh ATP solutions.[2] |
| Assay Conditions | Non-linear reaction rates, temperature-dependent activity changes, solvent effects. | Determine the linear range of the reaction.[2] Ensure consistent temperature control. Maintain a fixed final DMSO concentration. |
| Liquid Handling | Inaccurate reagent volumes, poor mixing, edge effects. | Calibrate pipettes regularly. Use proper pipetting techniques. Ensure thorough mixing. Avoid using outer wells for critical data. |
| Compound Interference | False positives/negatives due to autofluorescence, luciferase inhibition, or aggregation. | Perform counter-screens for compound interference.[4] |
| Data Analysis | Inconsistent IC50 values due to variable data processing. | Standardize the data analysis workflow, including background subtraction and curve fitting. |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor reproducibility in kinase assays.
Guide 2: Experimental Protocols for Troubleshooting
Protocol 1: Determining the Linear Range of the Kinase Reaction
This experiment is crucial to ensure that the assay is performed under initial velocity conditions, where the reaction rate is proportional to enzyme concentration and substrate consumption is minimal (ideally <20%).
Methodology:
-
Prepare Reagents: Prepare the complete kinase reaction mixture (buffer, substrate, ATP, and enzyme) at the desired concentrations.
-
Initiate Reaction: Start the reaction by adding the final component (typically ATP or enzyme).
-
Time Course Measurement: At various time points (e.g., 0, 5, 10, 15, 30, 60, and 90 minutes), stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Data Analysis: Plot the signal (e.g., fluorescence, luminescence) against time.
-
Determine Linear Range: Identify the time interval during which the signal increases linearly. The incubation time for subsequent experiments should be chosen from within this range.
Protocol 2: Testing for Compound Interference with Detection Reagents
This protocol helps determine if a test compound directly interacts with the assay's detection system (e.g., luciferase in a luminescence-based assay).
Methodology:
-
Set up Control Reactions: Prepare assay wells containing the assay buffer and the detection reagent (e.g., Kinase-Glo®). Omit the kinase, substrate, and ATP.
-
Add Test Compound: Add the test compound at the same concentrations used in the primary assay.
-
Incubate and Read: Incubate for the standard detection time and measure the signal (e.g., luminescence).
-
Analyze Results: An increase or decrease in signal in the presence of the compound indicates interference with the detection reagents.
Protocol 3: Assessing Compound Aggregation
This protocol helps to determine if the observed inhibition is due to the formation of compound aggregates.
Methodology:
-
Prepare Two Buffer Conditions:
-
Set A: Standard assay buffer.
-
Set B: Assay buffer supplemented with 0.01% Triton X-100.[4]
-
-
Perform Dose-Response: Test a full dose-response curve of the inhibitor under both buffer conditions.
-
Analyze IC50 Values: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound may be forming aggregates that contribute to the observed inhibition.
Signaling Pathways and Experimental Workflows
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a typical kinase signaling cascade.
General Kinase Activity Assay Workflow
Caption: A generalized workflow for performing a kinase activity assay.
References
Validation & Comparative
A Comparative Guide to Purity Validation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone by NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing. This guide provides an objective comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity validation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. This compound is a key intermediate in the synthesis of the antiarrhythmic drug, Dronedarone.[1][2] The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Executive Summary
Both qNMR and HPLC are robust methods for purity assessment, each with distinct advantages and limitations. Quantitative NMR is an absolute quantification method that does not require a reference standard of the analyte, providing a direct measure of purity and structural confirmation.[3][4] In contrast, HPLC is a highly sensitive separation technique that excels at detecting and quantifying trace impurities, though it typically relies on reference standards for accurate quantification.[5][6] This guide presents a comparative overview of these methods, supported by hypothetical experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their needs.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of qNMR and HPLC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. An absolute quantification method.[3] | Differential partitioning of analytes between a mobile and stationary phase. A relative quantification method. |
| Primary Use | Absolute purity determination, structural elucidation, and quantification of major components and known impurities. | Impurity profiling, detection of trace impurities, and routine quality control.[7] |
| Reference Standard | Does not require an identical reference standard of the analyte. Uses a certified internal standard.[3] | Requires a reference standard of the analyte for accurate quantification of the main component. Impurity reference standards are often needed for identification and quantification. |
| Specificity | High structural specificity, allowing for the identification of impurities based on their unique NMR spectra. | High separation specificity, but co-elution can occur. Peak identification relies on retention time comparison with standards or mass spectrometry. |
| Sensitivity | Generally lower than HPLC, with detection limits typically around 0.1%.[7] | High sensitivity, with detection limits often in the parts-per-million (ppm) range, making it ideal for trace impurity analysis.[7] |
| Sample Throughput | Lower, as qNMR experiments can be time-consuming due to the need for long relaxation delays for accurate quantification. | Higher, with typical run times of 20-30 minutes per sample.[5] |
| Data Interpretation | Can be complex, requiring expertise in spectral analysis and integration. | Relatively straightforward, based on peak area and retention time. |
| Sample Integrity | Non-destructive, the sample can be recovered after analysis. | Destructive, the sample is consumed during the analysis. |
Illustrative Experimental Data
To provide a practical comparison, the following table presents hypothetical purity assessment data for a batch of this compound, as determined by both qNMR and HPLC.
| Analyte | Purity by qNMR (%) | Purity by HPLC (Area %) |
| This compound | 99.2 ± 0.2 | 99.5 |
| Identified Impurities | ||
| Impurity A (Starting Material) | 0.3 | 0.2 |
| Impurity B (By-product) | 0.4 | 0.25 |
| Unidentified Impurities | 0.1 | 0.05 |
| Total Impurities | 0.8 | 0.5 |
Note: The data presented is for illustrative purposes to highlight the comparative aspects of the two techniques.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., an aromatic proton signal) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.[8]
1. Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[8]
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Phosphoric Acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for purity validation by qNMR and HPLC.
Caption: Experimental workflow for purity determination by qNMR.
Caption: Experimental workflow for purity determination by HPLC.
Logical Relationship of Purity Assessment
The following diagram illustrates the logical relationship between the analytical techniques and the final purity assessment of the pharmaceutical intermediate.
Caption: Logical flow for comprehensive purity validation.
Conclusion
The choice between qNMR and HPLC for the purity validation of this compound depends on the specific requirements of the analysis.
-
qNMR is the method of choice for obtaining an absolute purity value without the need for a specific reference standard of the intermediate. Its ability to provide structural information simultaneously makes it invaluable for the characterization of new batches and for identifying unknown impurities.
-
HPLC is superior for routine quality control and for the detection and quantification of trace impurities due to its high sensitivity and throughput. It is particularly effective in monitoring the impurity profile across different batches.
For a comprehensive and robust purity assessment, a combination of both techniques is highly recommended. This orthogonal approach, leveraging the strengths of both a structural (NMR) and a separation (HPLC) technique, provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. This compound CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. biomedres.us [biomedres.us]
- 8. (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | SIELC Technologies [sielc.com]
A Comparative Analysis of Benzofuran Derivatives in Cancer Research: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various benzofuran derivatives in cancer research. Supported by experimental data, this document delves into their cytotoxic effects, mechanisms of action, and structure-activity relationships, providing a comprehensive resource for advancing anticancer drug discovery.
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. This guide provides a comparative analysis of these derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways to aid in the development of novel cancer therapeutics.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of benzofuran derivatives have been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, serves as a standard metric for comparison. The following tables summarize the IC50 values for representative benzofuran derivatives, categorized by their structural class.
Halogenated Benzofuran Derivatives
The introduction of halogens, such as bromine or fluorine, to the benzofuran scaffold has been shown to significantly enhance anticancer activity.[1]
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| Compound 1 | Bromine on the methyl group at C-3 | K562 (Chronic Myeloid Leukemia) | 5 |
| HL60 (Acute Promyelocytic Leukemia) | 0.1 | ||
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (Lung Adenocarcinoma) | 16.4 |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 |
| Bromo derivative 14c | Bromo substitution | HCT116 (Colon Cancer) | 3.27 |
Benzofuran-Hybrid Derivatives
Hybrid molecules that incorporate the benzofuran moiety with other pharmacologically active scaffolds, such as piperazine, chalcone, and oxindole, have demonstrated promising cytotoxic activities.[1] This approach often leads to compounds with enhanced potency.[1]
| Compound/Derivative | Hybrid Moiety | Cancer Cell Line | IC50 (µM) |
| Hybrid 11 | N-Aryl Piperazine | A549 (Lung Carcinoma) | 8.57 |
| Hybrid 12 | N-Aryl Piperazine | SGC7901 (Gastric Cancer) | 16.27 |
| Hybrid 16 | N-Aryl Piperazine | A549 (Lung Carcinoma) | 0.12 |
| SGC7901 (Gastric Cancer) | 2.75 | ||
| Compound 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast Cancer) | 3.01 |
| HCT-116 (Colon Carcinoma) | 5.20 | ||
| HT-29 (Colon Cancer) | 9.13 | ||
| Compound 50g | 1,2,3-Triazole | HCT-116 (Colon Carcinoma) | 0.87 |
| HeLa (Cervical Cancer) | 0.73 | ||
| HepG2 (Liver Cancer) | 5.74 | ||
| A549 (Lung Cancer) | 0.57 |
In Vivo Efficacy in Xenograft Models
The anticancer potential of promising benzofuran derivatives has been further validated in vivo using murine xenograft models of human cancer. These studies provide crucial insights into the therapeutic efficacy and safety profiles of these compounds in a living organism.
| Derivative | Cancer Model | Dosing | Outcome |
| Benzofuran Piperazine Derivative 1.19 | MDA-MB-231 Xenograft | 50 mg/kg, i.p. | 58.7% tumor growth inhibition at day 21 |
| Compound 36b | H460 Xenograft | Not specified | Effective inhibition of tumor growth with no significant side effects |
| Compound 69 | Breast Cancer Xenograft | Not specified | Inhibition of tumor growth |
| MO-2097 | BALB/c Mice Xenograft | Not specified | Demonstrated in vivo efficacy and biocompatibility |
Key Experimental Protocols
The evaluation of the anticancer activity of benzofuran derivatives relies on a range of standardized in vitro experimental protocols. Detailed methodologies for two of the most common assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the effect of compounds on cell cycle progression by quantifying the DNA content in a population of cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of benzofuran derivatives for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Caption: Workflow for cell cycle analysis using flow cytometry.
Mechanisms of Action: Targeting Key Signaling Pathways
Benzofuran derivatives exert their anticancer effects through various mechanisms, often by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two prominent pathways targeted by these compounds are the mTOR and HIF-1α signaling pathways.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, with some molecules directly binding to mTOR complex 1 (mTORC1) and inhibiting its kinase activity.[2]
References
structure-activity relationship of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone analogs
A Comparative Guide for Researchers and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, compounds based on the (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone framework have garnered interest, not only as key intermediates in the synthesis of antiarrhythmic drugs like dronedarone but also for their potential in other therapeutic areas, particularly oncology.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of this benzofuran scaffold, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Unveiling the Structure-Activity Relationship: A Comparative Analysis
The therapeutic efficacy of benzofuran derivatives is intricately linked to the nature and position of substituents on the core structure. Alterations at the 2, 3, and 5-positions of the benzofuran ring, as well as modifications to the 4-hydroxyphenyl methanone moiety, can profoundly influence biological activity.
Key SAR Insights:
-
Substitution at the 2-position: The alkyl group at the C-2 position is a critical determinant of activity. While the butyl group is present in the parent compound, variations in chain length and branching can modulate potency and selectivity. Earlier SAR studies on benzofuran derivatives have indicated that ester or heterocyclic ring substitutions at the C-2 position are crucial for cytotoxic activity.[5][6]
-
Modification of the 5-position: The nitro group at the C-5 position is a key feature. Its electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially impacting receptor binding or metabolic stability. Replacement of the nitro group with other substituents, such as amino or halogen groups, can lead to significant changes in biological activity. For instance, the introduction of a bromine atom has been shown to enhance cytotoxic activity in some benzofuran series.[5]
-
The 3-position Acyl Group: The nature of the aroyl group at the C-3 position plays a significant role in determining the biological profile. Modifications to the 4-hydroxyphenyl ring, such as the introduction of additional hydroxyl groups or the replacement with other aromatic or heteroaromatic rings, can fine-tune the compound's interaction with biological targets. The presence of a hydroxyl group is often important for activity, potentially acting as a hydrogen bond donor.[7]
Quantitative Comparison of Benzofuran Analogs
To illustrate the impact of structural modifications on biological activity, the following table summarizes the cytotoxic activity (IC50 values) of a selection of benzofuran derivatives against various cancer cell lines. While a systematic study on analogs of this compound is limited in publicly available literature, this curated data from broader benzofuran research provides valuable insights into general SAR trends.
| Compound ID | 2-Position Substituent | 5-Position Substituent | 3-Position Acyl Group/Other | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Butyl | Nitro | 4-Hydroxyphenyl | - | - | - |
| 2 | Methyl | Amino | 3,4,5-Trimethoxybenzoyl | L1210 | 0.016 | [8] |
| 3 | Methyl | Amino | 3,4,5-Trimethoxybenzoyl | FM3A/0 | 0.024 | [8] |
| 4 | H | Amino | 3,4,5-Trimethoxybenzoyl | L1210 | >10 | [8] |
| 5 | - (Bromomethyl at C3) | - | - | K562 | 5 | [5] |
| 6 | - (Bromomethyl at C3) | - | - | HL60 | 0.1 | [5] |
| 7 | - | - | 3-(1-benzofuran-2-yl)-5-(4-hydroxyphenyl)isoxazole | HeLa | 762.25 | [9] |
Note: Compound 1 is the parent compound for which specific analog cytotoxicity data is sparse. The table presents data for other benzofuran derivatives to highlight general SAR principles.
Experimental Protocols
The evaluation of the cytotoxic activity of benzofuran analogs is a critical step in the drug discovery process. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Detailed MTT Assay Protocol
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, K562, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
2. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken to ensure complete dissolution of the formazan.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the benzofuran scaffold and their influence on anticancer activity, based on the analysis of various derivatives.
Caption: Key modification sites on the benzofuran scaffold influencing biological activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific data on its direct analogs are emerging, the broader understanding of benzofuran SAR provides a rational basis for the design of new compounds with enhanced potency and selectivity. Further systematic studies focusing on the targeted synthesis and biological evaluation of analogs of this specific framework are warranted to fully explore its therapeutic potential.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the efficacy of different benzofuran-based kinase inhibitors
A Comparative Guide to the Efficacy of Benzofuran-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, benzofuran-based kinase inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comparative analysis of the efficacy of different benzofuran derivatives as kinase inhibitors, supported by experimental data from recent studies.
Data Presentation
The following tables summarize the in vitro efficacy of various benzofuran-based compounds against different kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Benzofuran Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 9h | CDK2 | 40.91 | Staurosporine | 56.76 |
| 11d | CDK2 | 41.70 | Staurosporine | 56.76 |
| 11e | CDK2 | 46.88 | Staurosporine | 56.76 |
| 13c | CDK2 | 52.63 | Staurosporine | 56.76 |
| Compound II | CDK2 | 52.75 | - | - |
Data sourced from a study on 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors.[1][2][3]
Table 2: Antiproliferative Activity of Benzofuran Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 26 | - | - | 0.93 (EGFR TK) | Gefitinib | 0.9 |
| 33d | A-375 | Melanoma | 4.15 | Cisplatin | 9.46 |
| MCF-7 | Breast Cancer | 3.22 | Cisplatin | 12.25 | |
| A-549 | Lung Cancer | 2.74 | Cisplatin | 5.12 | |
| HT-29 | Colon Cancer | 7.29 | Cisplatin | 25.4 | |
| H-460 | Lung Cancer | 3.81 | Cisplatin | 6.84 | |
| 12 | SiHa | Cervical Cancer | 1.10 | Combretastatin (CA-4) | 1.76 |
| HeLa | Cervical Cancer | 1.06 | Combretastatin (CA-4) | 1.86 | |
| 13b | MCF-7 | Breast Cancer | 1.875 | Cisplatin | 2.184 |
| C-6 | Glioma | 1.980 | Cisplatin | 2.258 | |
| 13g | MCF-7 | Breast Cancer | 1.287 | Cisplatin | 2.184 |
| C-6 | Glioma | 1.622 | Cisplatin | 2.258 | |
| 9h | Panc-1 | Pancreatic Cancer | 0.94 | Cisplatin | 6.98 |
| MCF-7 | Breast Cancer | 2.92 | Cisplatin | 5.45 | |
| A-549 | Lung Cancer | 1.71 | Cisplatin | 6.72 |
This table compiles data from multiple sources demonstrating the broad-spectrum anticancer potential of benzofuran derivatives.[2][4]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they target and the experimental methods used to evaluate them.
Caption: EGFR signaling pathway and the point of inhibition by benzofuran derivatives.
Caption: A generalized workflow for screening and evaluating benzofuran-based kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E enzyme complex.
-
Kinase substrate (e.g., Histone H1).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (benzofuran derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
A solution of the CDK2/Cyclin E enzyme is prepared in the assay buffer.
-
Serial dilutions of the test compounds are made in DMSO and then diluted in the assay buffer.
-
The enzyme solution, substrate, and test compound are added to the wells of the microplate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Panc-1).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (benzofuran derivatives) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
-
Conclusion
The presented data underscore the significant potential of benzofuran-based compounds as a versatile scaffold for the development of potent and selective kinase inhibitors. The efficacy of these derivatives is highly dependent on their substitution patterns, which influence their interaction with the target kinase's active site. Further optimization of these lead compounds, guided by structure-activity relationship studies and detailed mechanistic investigations, is crucial for advancing them into clinical development. The experimental protocols outlined provide a foundational framework for the continued evaluation and comparison of novel benzofuran-based kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
validation of a new synthesis method for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, practical synthesis method for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the production of the antiarrhythmic drug dronedarone, against established alternative synthetic routes. The objective analysis, supported by experimental data from peer-reviewed literature and patent filings, is intended to assist researchers and drug development professionals in selecting the most efficient and suitable synthesis strategy.
Executive Summary
The synthesis of this compound is a critical step in the manufacturing of dronedarone. An ideal synthetic route should be cost-effective, high-yielding, and utilize readily available starting materials under manageable reaction conditions. This guide evaluates a method developed by Raja Gopal et al. (2012) and compares it with three notable alternatives. The new method, commencing from 4-nitrophenol, presents a practical approach with advantages in starting material availability and avoidance of harsh reagents.
Comparison of Synthetic Methodologies
The following tables provide a detailed comparison of the key performance indicators for the new synthesis method and three prominent alternatives.
Table 1: Starting Materials and Reagents
| Method | Key Starting Materials | Key Reagents |
| New Method (Raja Gopal et al.) | 4-Nitrophenol, Hexanoyl chloride, 4-Methoxybenzoyl chloride | AlCl₃, PPh₃, CBr₄, TEA, DBU, NBS |
| Alternative 1 (Cambrex Karlskoga et al.) | 1-Chloro-4-nitrobenzene, Ethyl N-hydroxyacetimidate, 1-(4-Hydroxyphenyl)heptane-1,3-dione | HCl, Acetic acid |
| Alternative 2 (Kretzschmar et al.) | 1-Bromo-4-nitrobenzene, 1-(4-Methoxyphenyl)ethanone oxime | Pentanoyl chloride, Tributylamine, Tributylamine hydrochloride |
| Alternative 3 (Gubin et al.) | 4-Nitrophenol, 1-Bromohexane, 4-Methoxybenzoyl chloride | Paraformaldehyde, HBr, H₂SO₄, PPh₃, TEA, SnCl₄, AlCl₃ |
Table 2: Performance Metrics
| Method | Overall Yield (%) | Purity (%) | Key Advantages | Noted Disadvantages |
| New Method (Raja Gopal et al.) | Approx. 45% | >99% | Utilizes commercially available and inexpensive starting materials; avoids harsh deprotection conditions. | Multi-step process. |
| Alternative 1 (Cambrex Karlskoga et al.) | Not explicitly stated | Not explicitly stated | Fewer synthetic steps. | Involves in-situ generation of intermediates which can be complex to control. |
| Alternative 2 (Kretzschmar et al.) | Not explicitly stated | >99% | Direct synthesis approach. | Requires high temperature (200 °C) for deprotection. |
| Alternative 3 (Gubin et al.) | Not explicitly stated | Not explicitly stated | Established patent-protected method. | Involves the use of a ylide intermediate and a less common Lewis acid (SnCl₄).[1] |
Experimental Protocols
New Synthesis Method (Raja Gopal et al.)
This practical synthesis begins with the commercially available 4-nitrophenol and proceeds through a five-step sequence to yield 2-butyl-5-nitrobenzofuran, which is then acylated and deprotected to afford the final product.[1]
-
Esterification of 4-nitrophenol: 4-Nitrophenol is reacted with hexanoyl chloride in the presence of a base to yield 4-nitrophenyl hexanoate.
-
Fries Rearrangement: The ester undergoes a Fries rearrangement using aluminum chloride to produce 1-(2-hydroxy-5-nitrophenyl)hexan-1-one.
-
O-Alkylation: The resulting phenol is O-alkylated with methyl bromoacetate.
-
Bromination and Cyclization: The intermediate is selectively brominated at the alpha-position to the ketone, followed by intramolecular cyclization to form the benzofuran ring.
-
Formation of 2-butyl-5-nitrobenzofuran: The ester is hydrolyzed and decarboxylated.
-
Friedel-Crafts Acylation: 2-butyl-5-nitrobenzofuran is acylated with 4-methoxybenzoyl chloride using aluminum chloride as a Lewis acid to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
-
Demethylation: The methoxy group is cleaved using aluminum chloride to give the final product, this compound.
Alternative Synthesis Method 1 (Cambrex Karlskoga et al.)
This method involves the condensation and rearrangement of an O-(4-nitrophenyl)hydroxylamine derivative with a β-diketone.[1]
-
Formation of O-(4-nitrophenyl)hydroxylamine: Ethyl N-4-nitrophenoxyacetimidate, derived from 1-chloro-4-nitrobenzene and ethyl N-hydroxyacetimidate, is hydrolyzed with HCl.
-
Condensation and Rearrangement: The resulting O-(4-nitrophenyl)hydroxylamine is reacted with 1-(4-hydroxyphenyl)heptane-1,3-dione in acetic acid to yield the target molecule.
Alternative Synthesis Method 2 (Kretzschmar et al.)
This approach commences from 1-bromo-4-nitrobenzene and involves a cyclization step to form the benzofuran core.[1]
-
Synthesis of 2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)ethanone: This intermediate is prepared from 1-bromo-4-nitrobenzene and 1-(4-methoxyphenyl)ethanone oxime.
-
Esterification: The phenol is reacted with pentanoyl chloride.
-
Cyclization: The resulting ester is cyclized in the presence of tributylamine and molecular sieves to form (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
-
Deprotection: The methyl group is removed using tributylamine hydrochloride at 200 °C.
Alternative Synthesis Method 3 (Gubin et al.)
This patented route also starts from 4-nitrophenol and involves the formation of a phosphonium ylide.[1]
-
Formation of 3-(bromomethyl)-4-nitrophenol: 4-Nitrophenol is reacted with paraformaldehyde and hydrobromic acid.
-
Synthesis of 2-butyl-5-nitrobenzofuran: The bromomethyl derivative is converted to the corresponding phosphonium ylide, which then reacts with pentanoyl chloride to yield the benzofuran derivative.
-
Acylation: Friedel-Crafts acylation with 4-methoxybenzoyl chloride using tin(IV) chloride (SnCl₄) as the Lewis acid.
-
Demethylation: The final step is the demethylation of the methoxy group with aluminum chloride.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the new synthesis method and provide a high-level comparison of the initial stages of all four discussed methods.
Caption: Workflow of the new synthesis method by Raja Gopal et al.
Caption: Comparison of primary starting materials for each synthetic route.
References
A Comparative Analysis of the Cytotoxic Effects of Benzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, serves as a crucial scaffold in the development of new therapeutic agents due to its broad range of biological activities.[1] Derivatives of benzofuran have shown particular promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][3] This guide presents a comparative study of the cytotoxic effects of different benzofuran analogs, supported by experimental data from recent research. The focus is on the structure-activity relationship (SAR), highlighting how substitutions on the benzofuran core influence its anticancer potency and selectivity.[2]
Quantitative Cytotoxicity Data
The cytotoxic activity of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several benzofuran analogs against various human cancer cell lines, demonstrating the impact of different chemical modifications on their cytotoxic efficacy.
| Compound/Derivative Class | Specific Analog | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia) | 5.0, 0.1 | [4] |
| MCC1019 | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [2] | |
| Fluorinated Derivative | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [4][5] | |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [2][6] | |
| Benzofuran-Chalcone Hybrids | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (colon cancer), HT-29 (colon cancer) | 1.71, 7.76 | [7] |
| Other Substituted Benzofurans | Benzofuran Hybrid 12 | Hybrid with combretastatin scaffold | SiHa (cervical cancer), HeLa (cervical cancer) | 1.10, 1.06 | [3][6] |
| Benzofuran-Isatin Conjugate 5d | Carbohydrazide linked benzofuran-isatin | Broad activity against NCI-55 human cancer cell lines | Potent broad-spectrum activity | [8] | |
| 3-(piperazinylmethyl)benzofuran 9h | Piperazinylmethyl group at C-3 | Panc-1 (pancreatic), MCF-7 (breast), A-549 (lung) | 0.94, 2.92, 1.71 | [9] |
Experimental Protocols
The evaluation of the cytotoxic activity of these benzofuran derivatives predominantly relies on in vitro cell-based assays. The most frequently employed method is the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in aqueous solutions.[2] The concentration of the formazan, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The benzofuran derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle (e.g., 1% DMSO).[1]
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[1][10]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few more hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of benzofuran analogs.
Generalized Apoptotic Signaling Pathway
Many benzofuran derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[7][10] This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Simplified signaling pathways of apoptosis induced by benzofuran analogs.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
confirming the molecular target of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Immediate Release
A comprehensive analysis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone, confirms its pharmacological relevance through the lens of its final active compound. This guide provides a detailed comparison of Dronedarone's molecular targets with other prominent antiarrhythmic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The compound this compound is primarily recognized as a crucial building block in the manufacturing of Dronedarone.[1][2][3] Therefore, its biological significance is intrinsically linked to the mechanism of action of Dronedarone. Dronedarone is a multi-channel blocking antiarrhythmic drug, exhibiting a broad spectrum of activity on key cardiac ion channels and receptors involved in the generation and propagation of the cardiac action potential.
Dronedarone's Multifaceted Mechanism of Action
Dronedarone's primary molecular targets include:
-
Potassium Channels: It blocks several types of potassium channels, including the rapidly activating delayed rectifier potassium current (IKr), the slowly activating delayed rectifier potassium current (IKs), and the acetylcholine-activated potassium current (IK,ACh).[4][5] This blockade prolongs the duration of the cardiac action potential and the effective refractory period, key mechanisms for suppressing arrhythmias.
-
Sodium Channels: Dronedarone inhibits the fast inward sodium current (INa) in a use-dependent manner, meaning its blocking effect is more pronounced at higher heart rates.[4][5]
-
Calcium Channels: It also blocks L-type calcium channels (ICa,L), contributing to its rate-controlling effects.[4]
-
Adrenergic Receptors: Dronedarone exhibits non-competitive antagonism of both alpha and beta-adrenergic receptors, which helps to counteract the pro-arrhythmic effects of sympathetic stimulation on the heart.[4][6][7]
This multi-target profile contributes to Dronedarone's efficacy in maintaining normal sinus rhythm in patients with atrial fibrillation.
Comparative Analysis of Molecular Targets
The following table summarizes the inhibitory potency (IC50 values) of Dronedarone and alternative antiarrhythmic drugs on various cardiac ion channels and receptors. Lower IC50 values indicate higher potency.
| Drug | Potassium Channels (hERG/IKr) IC50 | Sodium Channels (Nav1.5) IC50 | Calcium Channels (L-type) IC50 | Beta-Adrenergic Receptors Ki/IC50 |
| Dronedarone | ~9.2 µM[8] | ~3 µM (97% inhibition)[4] | ~0.18 µM[9] | - |
| Amiodarone | ~0.045 µM[10] | ~3.6 µM[11] | 59% inhibition at 50 µM[6] | - |
| Flecainide | - | ~7.4 µM (use-dependent)[12] | - | - |
| Propafenone | ~3.79 µM[5] | ~4.9 µM[13] | - | 32 nM (Ki)[14] |
| Sotalol | ~343 µM[7] | - | - | 4 µM (EC50)[2] |
| Dofetilide | ~0.007 µM[7] | - | - | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol). The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the broader context of Dronedarone's action and the experimental approaches used to characterize it, the following diagrams illustrate the cardiac action potential and a typical experimental workflow.
Caption: Cardiac action potential phases and associated key ion channels.
Caption: A generalized workflow for characterizing the effect of a compound on ion channels using patch-clamp electrophysiology.
Experimental Protocols
The following are generalized protocols for the key experimental techniques used to determine the inhibitory potency of antiarrhythmic drugs.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is the gold standard for studying ion channel function and pharmacology.[8]
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression. They are transiently or stably transfected with the gene encoding the specific ion channel of interest (e.g., hERG for IKr, Nav1.5 for INa).
-
Primary Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) to study the channels in a more native environment.
2. Recording Solutions:
-
External (Bath) Solution: Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The specific ion concentrations are adjusted to isolate the current of interest.
-
Internal (Pipette) Solution: Typically contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell ("whole-cell" configuration).
-
An amplifier and digitizer are used to clamp the cell membrane at a specific voltage and record the resulting ion currents.
4. Data Acquisition and Analysis:
-
Specific voltage protocols are applied to elicit the desired ion channel activity. For example, to measure IKr, the cell is typically depolarized to activate the channels and then repolarized to measure the characteristic "tail" current.
-
The test compound is applied to the bath solution at increasing concentrations.
-
The peak current amplitude is measured before and after drug application.
-
Dose-response curves are constructed by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 value is determined by fitting the dose-response curve with a Hill equation.
Radioligand Binding Assay for Beta-Adrenergic Receptors
This assay is used to determine the binding affinity of a compound to a specific receptor.[1][3][15][16]
1. Membrane Preparation:
-
Tissues (e.g., heart ventricles) or cells expressing the beta-adrenergic receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the beta-adrenergic receptor (e.g., [125I]-iodocyanopindolol).
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed with cold buffer to remove any unbound radioligand.
4. Quantification and Analysis:
-
The radioactivity retained on the filter is measured using a scintillation counter or a gamma counter.
-
The amount of specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value is determined from the competition curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
Conclusion
The molecular target of this compound is best understood through the pharmacological profile of its end-product, Dronedarone. Dronedarone's multi-channel blocking activity provides a broad-spectrum antiarrhythmic effect. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of cardiac electrophysiology and drug development, facilitating a deeper understanding of the mechanisms of action of these important therapeutic agents.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. (+)-sotalol causes significant occupation of beta-adrenoceptors at concentrations that prolong cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dronedarone for the treatment of atrial fibrillation and atrial flutter: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dronedarone in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. litfl.com [litfl.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of amiodarone on the beta-adrenergic receptor is due to a downregulation of receptor protein and not to a receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potency of Novel Benzofuran Compounds: A Comparative Guide to IC50 Determination
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of novel benzofuran compounds, focusing on their half-maximal inhibitory concentration (IC50) values. Supported by experimental data, this document details the methodologies for IC50 determination and explores the underlying signaling pathways.
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities, particularly their potent anti-cancer properties. This guide summarizes the IC50 values of several novel benzofuran derivatives against various cancer cell lines, providing a comparative analysis of their efficacy.
Quantitative Assessment of Anti-cancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various novel benzofuran derivatives against a panel of human cancer cell lines, offering a clear comparison of their cytotoxic effects.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Hybrid 11 | Benzofuran-N-Aryl Piperazine | A549 (Lung Carcinoma) | 8.57 |
| Hybrid 12 | Benzofuran-N-Aryl Piperazine | SGC7901 (Gastric Cancer) | 16.27 |
| Hybrid 16 | Benzofuran-N-Aryl Piperazine | A549 (Lung Carcinoma) | 0.12 |
| Hybrid 16 | Benzofuran-N-Aryl Piperazine | SGC7901 (Gastric Cancer) | 2.75 |
| Compound 4b | 3-Methylbenzofuran | A549 (Lung Carcinoma) | 1.48 |
| Compound 15a | 3-(Morpholinomethyl)benzofuran | NCI-H23 (Non-small cell lung) | 2.52 |
| Compound 16a | 3-(Morpholinomethyl)benzofuran | NCI-H23 (Non-small cell lung) | 0.49 |
| BFC-3NP | Benzofuran-Chalcone | HCT-116 (Colon Cancer) | 1.71 (48h) |
| BFC-3NP | Benzofuran-Chalcone | HT-29 (Colon Cancer) | 7.76 (48h) |
| Compound 1c | Halogenated Benzofuran | K562 (Leukemia) | ~20-85 |
| Compound 3d | Halogenated Benzofuran | HUVEC (Normal Endothelial) | 6 |
| Compound 1 | Brominated Benzofuran | K562 (Leukemia) | 5 |
| Compound 1 | Brominated Benzofuran | HL60 (Leukemia) | 0.1 |
| Compound 17i | Benzofuran Derivative | MCF-7 (Breast Cancer) | 2.90 |
| Compound 17i | Benzofuran Derivative | MGC-803 (Gastric Cancer) | 5.85 |
| Compound 17i | Benzofuran Derivative | H460 (Lung Cancer) | 2.06 |
| Compound 17i | Benzofuran Derivative | A549 (Lung Cancer) | 5.74 |
| Compound 4g | Benzofuran-Chalcone | HeLa (Cervical Cancer) | 5.61 |
| Compound 4g | Benzofuran-Chalcone | HCC1806 (Breast Cancer) | 5.93 |
| Compound 4l | Benzofuran-Chalcone | HeLa (Cervical Cancer) | 6.19 |
| Compound 4l | Benzofuran-Chalcone | A549 (Lung Cancer) | 6.27 |
| Compound 4l | Benzofuran-Chalcone | HCC1806 (Breast Cancer) | 6.60 |
| Compound 4n | Benzofuran-Chalcone | HeLa (Cervical Cancer) | 3.18 |
| Compound 4n | Benzofuran-Chalcone | HCC1806 (Breast Cancer) | 7.03 |
| Ailanthoidol (7) | Natural Benzofuran | Huh7 (Hepatoma) | 22 (48h) |
| Compound 22d | Oxindole-Benzofuran Hybrid | MCF-7 (Breast Cancer) | 3.41 |
| Compound 22f | Oxindole-Benzofuran Hybrid | MCF-7 (Breast Cancer) | 2.27 |
| Compound 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast Cancer) | 3.01 |
| Compound 33d | Benzofuran-Chalcone | A-375 (Melanoma) | 4.15 |
| Compound 33d | Benzofuran-Chalcone | MCF-7 (Breast Cancer) | 3.22 |
| Compound 33d | Benzofuran-Chalcone | A-549 (Lung Cancer) | 2.74 |
| Compound 33d | Benzofuran-Chalcone | HT-29 (Colon Cancer) | 7.29 |
| Compound 33d | Benzofuran-Chalcone | H-460 (Lung Cancer) | 3.81 |
Experimental Protocols for IC50 Determination
The determination of IC50 values is a cornerstone of in vitro pharmacological profiling. The following protocols for the MTT and Sulforhodamine B (SRB) assays are widely used to assess the cytotoxicity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel benzofuran compounds (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[2] Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, carefully remove the medium containing the compound. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cellular protein content, which is proportional to the cell number.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel benzofuran compounds (dissolved in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 565 nm using a microplate reader.[5]
-
IC50 Calculation: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the biological context of IC50 determination and the potential mechanisms of action of benzofuran compounds, the following diagrams illustrate the experimental workflow and a key signaling pathway often implicated in their anti-cancer effects.
Many benzofuran derivatives exert their anti-cancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.
Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a signaling cascade is initiated, leading to the activation of downstream effectors such as the PLCγ-PKC-Raf-MEK-ERK pathway.[6][7] This cascade ultimately promotes endothelial cell proliferation, migration, and survival, which are crucial for tumor angiogenesis.[8] Several novel benzofuran derivatives have been shown to inhibit VEGFR-2, thereby blocking these pro-cancerous processes.[5] The induction of apoptosis, or programmed cell death, is another key mechanism through which benzofuran compounds exert their anti-cancer effects.[9][10] By interfering with signaling pathways like VEGFR-2 and inducing apoptosis, these compounds can effectively halt tumor growth.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative efficacy analysis of 5-hydroxybenzofuran-2-one and other derivatives
Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzofuran Derivatives in Antioxidant, Anti-inflammatory, and Anticancer Applications.
The benzofuran scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] This guide offers a comparative analysis of the efficacy of 5-hydroxybenzofuran-2-one and other related benzofuran derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. While specific quantitative data for 5-hydroxybenzofuran-2-one is not extensively available in public literature, this document utilizes available data from its derivatives to provide a comprehensive overview of the therapeutic potential of this class of compounds.[2][3] The information herein is supported by experimental data from peer-reviewed studies.
Antioxidant Activity: A Comparative Perspective
The antioxidant capacity of benzofuran derivatives is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to assess this activity. A lower IC50 value, or a higher inverse IC50 (rIC50) value relative to a standard like Trolox, indicates greater antioxidant potential.[1]
Table 1: Antioxidant Capacity of Benzofuran-2-one Derivatives (DPPH Assay)
| Compound | rIC50 a (in Methanol) | Number of Reduced DPPH Molecules |
|---|---|---|
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.31 | ~2 |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.25 | ~2 |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | 0.18 | ~2 |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.17 | ~3 |
| Trolox (Standard) | 1.00 | 1 |
a. rIC50 is the inverse of the IC50 value, relative to the Trolox standard. A higher value indicates greater antioxidant activity. Data sourced from Miceli et al. (2018).[1]
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Benzofuran derivatives have demonstrated notable potential as anti-inflammatory agents.[1] A standard in vitro method for evaluating anti-inflammatory activity is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | Cell Line | IC50 (µM) |
|---|---|---|---|
| Piperazine/benzofuran hybrid 5d | Nitric Oxide (NO) Inhibition | RAW 264.7 | 15.6 |
| Aza-benzofuran derivative | Nitric Oxide (NO) Inhibition | RAW 264.7 | 3.8 |
| Celecoxib (Standard) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 25.4 |
Data for piperazine/benzofuran hybrid 5d sourced from Chen et al. (2023).[1] Data for aza-benzofuran derivatives and celecoxib sourced from a 2023 study on compounds from Penicillium crustosum.[1]
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The anticancer potential of benzofuran derivatives is an active area of research, with many compounds showing potent cytotoxic effects against various cancer cell lines.[1][4] The MTT assay is a widely used colorimetric assay to determine cell viability and thereby assess the cytotoxic potential of a compound.[1]
Table 3: Anticancer Activity of Benzofuran Derivatives (MTT Assay)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuran-chalcone hybrid 4g | A549 (Lung carcinoma) | 1.25 |
| Benzofuran-chalcone hybrid 3d | MCF-7 (Breast adenocarcinoma) | 3.14 |
| Benzofuran-chalcone hybrid 3j | HeLa (Cervical cancer) | 2.56 |
| Benzofuran-2-carboxamide 50g | HepG2 (Hepatocellular carcinoma) | 0.98 |
| 3-Oxadiazolylbenzofuran 14c | HCT-116 (Colon carcinoma) | 5.2 |
Data for benzofuran-chalcone hybrids 4g, 3d, and 3j sourced from studies on their synthesis and anti-tumor activity. Data for benzofuran-2-carboxamide 50g and 3-oxadiazolylbenzofuran 14c sourced from a review on the anticancer potential of benzofuran scaffolds.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways and a general workflow for evaluating the efficacy of benzofuran derivatives.[1]
Caption: Modulation of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Caption: General workflow for evaluating the efficacy of benzofuran derivatives.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a standard and reliable method to determine the free radical scavenging activity of a compound.[4]
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (or other suitable solvent), Spectrophotometer or microplate reader, Positive control (e.g., Ascorbic acid, Trolox).[4]
-
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The solution should have a deep purple color.[4]
-
Preparation of Test Compound: A stock solution of the benzofuran derivative is prepared in methanol. Serial dilutions are made to obtain a range of concentrations.[3]
-
Assay: In a 96-well plate, a small volume of each sample dilution is mixed with the DPPH working solution. A control well contains only the solvent and the DPPH solution.[3]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[2]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).[2]
-
Materials: Lipopolysaccharide (LPS), Griess reagent, Cell culture medium, Test compound, Standard anti-inflammatory drug (e.g., dexamethasone).
-
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the benzofuran derivative for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Lines: Various cancer cell lines (e.g., A549, MCF-7, HeLa).[1]
-
Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), Cell culture medium, Test compound.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with different concentrations of the benzofuran derivative and incubated for a specified time (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours (e.g., 4 hours), allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
References
Safety Operating Guide
Proper Disposal of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone in a Laboratory Setting
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is critical to ensure laboratory safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste and must not be disposed of down the drain or in regular trash[2][3][4]. The following procedures provide a step-by-step guide for its safe handling and disposal.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all standard laboratory safety protocols are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves)[5][6].
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any dust or aerosols[5][6].
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste[5].
II. Waste Segregation and Collection
Proper segregation is the first step in the disposal process to prevent dangerous chemical reactions.
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
-
The container must be made of a material compatible with the chemical and have a secure, tightly fitting lid[3][7].
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Aquatic Toxin")[7][8].
-
-
Avoid Mixing Wastes:
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department[3][7].
-
Solid waste (e.g., contaminated PPE, absorbent materials) should be collected separately from liquid waste solutions containing the compound.
-
III. Storage of Hazardous Waste
Store the collected waste safely pending pickup by a certified disposal service.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[2][8]. This area should be under the control of laboratory personnel, away from general traffic, and clearly marked.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak[3].
-
Container Management: Keep the waste container closed at all times except when adding waste[3][8]. Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for expansion and prevent spills[7].
IV. Final Disposal Procedure
The final disposal must be handled by professionals.
-
Contact EHS: When the waste container is nearly full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup[5][8].
-
Documentation: Complete any required hazardous waste disposal forms or tags provided by your EHS department. This documentation typically includes the chemical name, quantity, and hazard information[7][8].
-
Disposal Route: The EHS department will ensure the waste is transported to a licensed and approved hazardous waste disposal facility, in compliance with all local, state, and federal regulations[9]. The GHS precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant"[1][9].
Data Presentation
The following table summarizes the key hazard and disposal information for this compound.
| Property | Value/Instruction | Source |
| GHS Hazard Class | Aquatic Hazard (Acute), Category 1; Aquatic Hazard (Chronic), Category 1 | [1][9] |
| Hazard Statements | H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects | [1][9] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][9] |
| Primary Disposal Method | Collection as Hazardous Chemical Waste | [3][5][8] |
| Prohibited Disposal Methods | Drain Disposal, Regular Trash Disposal | [2][3][4] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | [5][6] |
| Waste Container Type | Labeled, sealed, and compatible container | [3][7][8] |
Mandatory Visualizations
Diagram 1: Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Diagram 2: Logical Relationship of Disposal Principles
Caption: Key principles guiding the disposal procedures for the target compound.
References
- 1. (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | C19H17NO5 | CID 11473234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. nswai.org [nswai.org]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. brocku.ca [brocku.ca]
- 8. odu.edu [odu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS RN: 141645-16-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin irritation (Category 2) [1]
-
Serious eye irritation (Category 2A) [1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]
Appropriate personal protective equipment is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. |
| Skin Protection | Protective Gloves | Chemical impermeable gloves. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | |
| Respiratory Protection | Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved respirator with a particle filter is recommended. |
Operational and Handling Plan
Engineering Controls:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4]
-
Ensure adequate ventilation is present.[4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by removing all sources of ignition.[4]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure. Avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.[4][5] Contaminated work clothing should not be allowed out of the workplace.[4]
Emergency Procedures and Disposal Plan
Spill and Leak Response:
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill/leak.[4]
-
Ventilation: Ensure adequate ventilation.[4]
-
Containment: For spills, sweep up and shovel the material into suitable, closed containers for disposal.[6] Avoid dust formation.[4][6]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse affected areas with plenty of water or shower.[4] If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth.[5] Do NOT induce vomiting without medical advice.[1] Obtain medical aid immediately.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not empty into drains.[6] Avoid release to the environment.[4]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, emphasizing safety checkpoints.
Caption: Chemical Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
